PS-C2
Description
Properties
Molecular Formula |
C14H10Cl3N3O |
|---|---|
Molecular Weight |
342.604 |
IUPAC Name |
(E)-2-Chloro-N-(4-((2,4-dichlorophenyl)diazenyl)phenyl)acetamide |
InChI |
InChI=1S/C14H10Cl3N3O/c15-8-14(21)18-10-2-4-11(5-3-10)19-20-13-6-1-9(16)7-12(13)17/h1-7H,8H2,(H,18,21)/b20-19+ |
InChI Key |
DJBLMFOQZJUHKY-FMQUCBEESA-N |
SMILES |
O=C(NC1=CC=C(/N=N/C2=CC=C(Cl)C=C2Cl)C=C1)CCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PS-C2; PS C2; PSC2 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Identity of PS-C2: A Multifaceted Term Across Scientific Disciplines
An in-depth analysis of the scientific literature reveals that the term "PS-C2" does not refer to a singular, well-defined molecule with a specific discovery and synthesis pathway. Instead, the designation appears across various, unrelated fields of study, from the intricate machinery of photosynthesis to the complexities of the human immune system and the biophysical properties of food science. This whitepaper aims to dissect the different meanings of "this compound" to provide clarity for researchers, scientists, and drug development professionals.
Photosystem II: The "C2" Dimeric Core
In the realm of plant biology and photosynthesis, "this compound" emerges in descriptions of Photosystem II (PSII) , a crucial protein complex embedded in the thylakoid membranes of plants, algae, and cyanobacteria. Here, "C2" signifies the dimeric nature of the PSII core. This core complex is composed of two homologous reaction center proteins, D1 and D2, forming a heterodimer.[1][2] The designation "C2" in this context, therefore, refers to the structural organization of the heart of Photosystem II and not to a distinct chemical compound.
The function of Photosystem II is to capture light energy to initiate the process of water oxidation, releasing oxygen and providing electrons for the photosynthetic electron transport chain.[3][4][5] The dimeric "C2" structure is believed to be essential for the stability and function of the complex, including the binding of cofactors and the efficient transfer of energy.
Phosphatidylserine Synthesis: The Role of PSS2
In the field of biochemistry and cell biology, the synthesis of phosphatidylserine (PS) , a vital phospholipid component of cell membranes, involves enzymes known as phosphatidylserine synthases. In mammalian cells, two such enzymes exist: phosphatidylserine synthase-1 (PSS1) and phosphatidylserine synthase-2 (PSS2) .[6] While not explicitly "this compound," the abbreviation "PSS2" is a close parallel and could be a source of confusion.
PSS2 is an enzyme that catalyzes the conversion of phosphatidylethanolamine (PE) to phosphatidylserine (PS).[6][7] This synthesis pathway is critical for maintaining the lipid composition of cellular membranes, which in turn affects numerous cellular processes, including signaling and apoptosis.
The Complement System: Component C2
Within immunology, C2 is a key protein component of the classical and lectin pathways of the complement system, a part of the innate immune system that helps clear pathogens. In the activation cascade, C2 binds to another complement protein, C4b, to form the C3 proconvertase (C4b2).[8] Subsequent cleavage of C2 by proteases generates the active C3 convertase, a central enzyme in the complement cascade.[8] While "PS" is not part of this nomenclature, the standalone "C2" is a critical entity in this biological pathway.
Other Contexts
The term "PSC2" has also been noted in food science literature to describe the second phase of flour swelling capacity, an indicator of protein structure stability in dough.[9] Furthermore, unrelated to any of the above, "this compound" could be an internal project code or a yet-to-be-publicly-disclosed compound in the pharmaceutical industry. Clinical trials have referenced compounds with similar naming conventions, such as "PS 341," which was later identified as the drug Bortezomib.
Conclusion
Based on a comprehensive review of available scientific information, there is no evidence of a specific, singular molecule designated "this compound" with a documented discovery and synthesis pathway. The term is context-dependent and refers to different entities in distinct scientific fields. For researchers and drug development professionals, it is crucial to specify the scientific domain of interest to avoid ambiguity. Without further clarification, a detailed technical guide on the "discovery and synthesis pathway of this compound" cannot be accurately generated. Future inquiries should aim to provide more specific context to enable a precise and relevant response.
References
- 1. A phosphorylation map of the photosystem II supercomplex C2S2M2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early Archean origin of Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photosystem II - Wikipedia [en.wikipedia.org]
- 4. photosynthesis [employees.csbsju.edu]
- 5. google.com [google.com]
- 6. Phosphatidylserine biosynthesis pathways in lipid homeostasis: Toward resolution of the pending central issue for decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactome | Synthesis of PS [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Unraveling "PS-C2": A Need for Greater Specificity
Initial research into the in vitro characterization of "PS-C2" reveals a significant ambiguity in the term itself. While the query suggests a specific molecule or protein of interest to researchers and drug development professionals, the scientific literature and available data do not point to a single, universally recognized entity by this name.
The search results indicate a few potential interpretations of "this compound," each leading to vastly different technical and biological contexts:
-
Phosphatidylserine and C2 Domains: A prominent interpretation is that "this compound" refers to the interaction between P hosphatidyls erine (PS), a key phospholipid component of cell membranes, and a C2 domain. C2 domains are well-characterized protein modules that often mediate calcium-dependent binding to phospholipids like PS. This interaction is crucial in the signaling pathways of numerous proteins, including Protein Kinase C (PKC) isoforms. For instance, the C2 domain of PKCα binds to PS in a Ca²⁺-dependent manner.[1] If this is the intended subject, a detailed guide would need to focus on a specific protein's C2 domain and its interaction with phosphatidylserine.
-
Product or Assay Nomenclature: In other contexts, "PSC2" appears as an abbreviation for technical parameters or products. For example, in food science, it has been used to denote "flour swelling capacity phase 2."[2] This is unlikely to be the subject of interest for a drug development audience.
-
Ambiguous Designations: Without further context, "this compound" could be an internal, unpublished designation for a novel compound, protein, or cell line within a specific research group or company. In such cases, the information would not be publicly available.
Given the lack of a clear and singular definition for "this compound" in the public domain, it is not feasible to construct an in-depth technical guide with the requested quantitative data, experimental protocols, and signaling pathway diagrams.
To proceed with generating the requested in-depth technical guide, it is imperative that the user provide a more specific and unambiguous identifier for the "this compound" of interest. For example:
-
If "this compound" refers to a protein, please provide the full protein name (e.g., Protein Kinase C alpha), its accession number (e.g., UniProt or NCBI ID), or a relevant publication.
-
If "this compound" is a small molecule or drug candidate, please provide its chemical name, CAS number, or a reference to the relevant patent or scientific literature.
-
If it pertains to a specific biological phenomenon or pathway, please describe it in more detail.
Once a more precise definition of "this compound" is provided, a comprehensive and accurate technical guide that meets the user's detailed requirements can be developed.
References
An In-depth Technical Guide to the Identification and Validation of Complement Component C2 as a Therapeutic Target
Disclaimer: The term "PS-C2" is not a standard scientific nomenclature. Based on the context of drug development for an audience of researchers and scientists, this guide assumes "this compound" refers to Complement Component C2 (C2) , a key serine protease in the complement system.
Executive Summary
Complement component C2 is a critical enzyme in the classical and lectin pathways of the complement system, a cornerstone of innate immunity. Its activation is essential for the formation of the C3 and C5 convertases, which amplify the inflammatory response and mediate the clearance of pathogens and immune complexes. Dysregulation of the complement cascade, and specifically the activity of C2, is implicated in the pathogenesis of various autoimmune and inflammatory diseases, most notably Systemic Lupus Erythematosus (SLE). Genetic deficiencies in C2 are the most common inherited complement deficiency and are strongly associated with an increased risk of developing autoimmune conditions.[1][2][3] This has positioned C2 as a compelling therapeutic target for the development of novel immunomodulatory drugs. This guide provides a comprehensive overview of the identification and validation of C2 as a drug target, including its biological function, role in disease, and detailed experimental protocols for its investigation.
Target Identification: The Role of C2 in Health and Disease
Biological Function of Complement Component C2
Complement C2 is a single-chain glycoprotein that circulates in the plasma as a zymogen.[4] Upon activation of the classical or lectin pathways, C2 is cleaved by the proteases C1s or MASP-2, respectively, into two fragments: C2a and C2b.[4][5] The larger fragment, C2a, is a serine protease that combines with C4b on a target surface to form the C3 convertase (C4b2a).[4][5] This complex is pivotal as it cleaves C3 into C3a (an anaphylatoxin) and C3b (an opsonin), leading to a massive amplification of the complement response. The C3 convertase can further associate with another C3b molecule to form the C5 convertase (C4b2a3b), which cleaves C5 and initiates the assembly of the terminal membrane attack complex (MAC), leading to cell lysis.[4][6]
Association of C2 with Disease
The primary evidence linking C2 to human disease comes from genetic studies.
-
C2 Deficiency: Inherited deficiency of C2 is the most common complement deficiency in Caucasian populations.[3] Individuals with homozygous C2 deficiency have an increased susceptibility to recurrent bacterial infections, particularly with encapsulated bacteria.[2][5] More significantly from a drug development perspective, there is a strong association between C2 deficiency and autoimmune diseases, especially SLE.[1][7][8] It is hypothesized that impaired clearance of immune complexes and apoptotic debris due to C2 deficiency leads to a breakdown of self-tolerance and the development of autoimmunity.[7]
-
Overactivation in Disease: In various autoimmune and inflammatory conditions, the complement system is overactivated, leading to tissue damage. As a central component of the classical and lectin pathways, C2 is integral to this pathological process.
Signaling and Experimental Workflow Diagrams
Classical Complement Pathway Activation
The following diagram illustrates the central role of C2 in the classical complement pathway.
Caption: The classical complement pathway, highlighting the cleavage of C2 and formation of C3/C5 convertases.
Target Validation Workflow
The logical flow for validating C2 as a therapeutic target is depicted below.
Caption: A workflow diagram illustrating the key steps in the validation of C2 as a therapeutic target.
Target Validation
Validation of C2 as a therapeutic target involves a multi-pronged approach, using in vitro and in vivo models to demonstrate that modulation of C2 activity leads to a desirable therapeutic outcome.
In Vitro Validation
In vitro assays are crucial for confirming the functional role of C2 and for the initial screening of potential inhibitors.
| Assay Type | Purpose | Key Readouts |
| Hemolytic Assays (CH50) | To measure the activity of the classical complement pathway. | Percentage of red blood cell lysis. |
| ELISA for C3/C4 deposition | To quantify the deposition of C3 and C4 fragments on a target surface. | Optical density proportional to fragment deposition. |
| Western Blot | To detect the cleavage of C2, C3, and C4 in serum or plasma. | Presence and intensity of cleavage product bands. |
| siRNA-mediated knockdown | To confirm the specific role of C2 in complement activation in cell-based assays. | Reduction in C2 mRNA and protein levels; corresponding decrease in complement activity. |
In Vivo Validation
Animal models are indispensable for validating C2 as a target in a complex physiological system.
| Model | Species | Key Features & Purpose | Key Readouts |
| C2 Deficient Mice | Mouse | Genetically engineered to lack C2. Used to study the role of C2 in infection and autoimmunity. | Susceptibility to infection, development of autoimmune-like symptoms. |
| Collagen-Induced Arthritis (CIA) | Mouse, Rat | A model for rheumatoid arthritis where complement activation is implicated. | Paw swelling, arthritis score, inflammatory markers. |
| MRL/lpr and NZB/W F1 Mice | Mouse | Spontaneous models of systemic lupus erythematosus that exhibit complement dysregulation. | Proteinuria, autoantibody titers, kidney pathology (nephritis), survival. |
| C2 or C4 Deficient Guinea Pigs | Guinea Pig | Naturally occurring models that show characteristics of immune complex disease.[9] | Presence of immune complexes, hypergammaglobulinemia.[9] |
Experimental Protocols
Quantification of C2 Protein by Automated Turbidimetric Immunoassay
This method allows for the rapid and precise quantification of C2 protein in serum or plasma.
Principle: Latex particles coated with anti-human C2 antibodies are agglutinated when mixed with a sample containing C2. The degree of turbidity caused by this agglutination is measured and is proportional to the concentration of C2 in the sample.
Protocol:
-
Sample Preparation: Collect peripheral blood in a serum separator tube. Allow to clot, then centrifuge. Store serum at -80°C until use. Avoid repeated freeze-thaw cycles.
-
Assay Procedure (automated platform, e.g., SPAPLUS®):
-
Load calibrators, controls, and patient samples onto the analyzer.
-
The instrument automatically dilutes the samples and mixes them with the latex reagent.
-
The reaction mixture is incubated, and the change in absorbance is measured at a specific wavelength (e.g., 570 nm).
-
A calibration curve is generated using the calibrators, and the C2 concentration in the samples is calculated from this curve.
-
-
Data Analysis: Results are typically reported in mg/L. Compare sample values to a reference range established from a healthy population. Low or absent C2 levels may indicate a deficiency, while low levels of C2, C3, and C4 suggest complement consumption.[10][11]
Functional Assessment of the Classical Pathway (CH50 Assay)
The CH50 assay measures the total functional activity of the classical complement pathway.
Principle: The patient's serum is incubated with antibody-sensitized sheep red blood cells. If functional complement components (C1 through C9) are present, the red blood cells will lyse. The amount of lysis is quantified by measuring the release of hemoglobin.
Protocol:
-
Reagent Preparation:
-
Prepare Gelatin Veronal Buffer (GVB++).
-
Sensitize sheep red blood cells (SRBCs) with a sub-agglutinating amount of rabbit anti-SRBC IgM antibody.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test serum in GVB++.
-
Add a standardized amount of sensitized SRBCs to each serum dilution.
-
Incubate at 37°C for 60 minutes to allow for lysis.
-
Stop the reaction by adding cold GVB-EDTA and centrifuging to pellet unlysed cells.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 415 nm to quantify hemoglobin release.
-
-
Data Analysis: The CH50 value is the reciprocal of the serum dilution that causes 50% lysis of the red blood cells. A low or absent CH50 value suggests a deficiency in one or more classical pathway components, including C2.
siRNA-Mediated Knockdown of C2 in a Hepatocyte Cell Line (e.g., HepG2)
This protocol is used to specifically reduce C2 expression to study its functional consequences in vitro.
Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM with 10% FBS) to ~70% confluency.
-
Transfection:
-
Dilute C2-targeting siRNA and a non-targeting control siRNA in serum-free media.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Validation of Knockdown:
-
qRT-PCR: Harvest RNA from the cells, reverse transcribe to cDNA, and perform quantitative PCR using primers specific for C2 and a housekeeping gene to determine the relative reduction in C2 mRNA expression.
-
Western Blot: Lyse the cells and perform a Western blot using an anti-C2 antibody to confirm the reduction in C2 protein levels.
-
-
Functional Assay: Use the cell culture supernatant (containing secreted complement proteins) or cell lysates in a functional assay (e.g., C3 deposition ELISA) to assess the impact of C2 knockdown on complement pathway activity.
Therapeutic Strategies Targeting C2
Inhibition of C2 is an attractive therapeutic strategy as it would block the classical and lectin pathways upstream of the main amplification step (C3 cleavage), while potentially leaving the alternative pathway intact for immune defense.[12]
Current approaches in development include:
-
Monoclonal Antibodies: Humanized monoclonal antibodies that bind to C2 and prevent its cleavage by C1s/MASP-2 or its interaction with C4b.[13] An example is empasiprubart (formerly ARGX-117), which is being investigated for several autoimmune conditions.[14][15]
-
Small Molecule Inhibitors: Development of orally bioavailable small molecules that target the active site of the C2a serine protease is an active area of research.
-
siRNA Therapeutics: Targeted delivery of siRNA to the liver could reduce the synthesis of C2, offering a long-acting therapeutic effect.[16]
Conclusion
Complement component C2 is a well-validated target for therapeutic intervention in autoimmune and inflammatory diseases. Its central role in the classical and lectin pathways, combined with strong genetic evidence linking its deficiency to autoimmunity, provides a solid foundation for drug development efforts. The availability of robust in vitro and in vivo models allows for the thorough evaluation of C2-targeting therapies. As our understanding of the complement system's role in disease continues to grow, inhibitors of C2 hold significant promise as a new class of precision medicines for a range of debilitating conditions.[17]
References
- 1. Complement component 2 - Wikipedia [en.wikipedia.org]
- 2. Complement component 2 deficiency (Concept Id: C3150275) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. uhra.herts.ac.uk [uhra.herts.ac.uk]
- 5. Complement Component C2 - Creative Biolabs [creative-biolabs.com]
- 6. Complement C2 (house mouse) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. C2 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. Lupus erythematosus - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of human complement C2 protein using an automated turbidimetric immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Complement in human disease: approved and up-and-coming therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. argenx | Homepage - Reaching Patients Through Immunology Innovation [argenx.com]
- 16. Complement Therapeutic Target-C2 - Creative Biolabs [creative-biolabs.com]
- 17. What are C2 inhibitors and how do they work? [synapse.patsnap.com]
Preliminary Toxicity Profile of the β-Catenin Inhibitor C2
Disclaimer: The following information pertains to the small molecule inhibitor of β-catenin designated as "C2". It is presumed that the query "PS-C2" refers to this compound, as no toxicity profile for a substance named "this compound" is readily available in the public domain. The data presented here is based on preliminary findings and should be considered in the context of ongoing research.
This technical guide provides a summary of the currently available preliminary toxicity and activity data for the novel β-catenin inhibitor, C2. The information is intended for researchers, scientists, and drug development professionals.
In Vitro Cytotoxicity
The primary cytotoxic effects of C2 have been evaluated against various human cancer cell lines, particularly those with a dependency on the Wnt/β-catenin signaling pathway. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several colon cancer cell lines.
Table 1: In Vitro Cytotoxicity of C2 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Treatment Duration |
| DLD1 | ~2.5 | 24 hours |
| SW480 | >10 | 24 hours |
Data synthesized from available research indicating selectivity for β-catenin dependent cell lines.[1]
Further studies have demonstrated that C2 can inhibit the colony-forming ability of DLD1 cells at concentrations of 1 µM and almost completely at 3 µM, while the less dependent SW48 cell line was only partially affected at 1 µM.[1]
Mechanism of Action and Signaling Pathway
C2 is a novel small molecule that functions as an allosteric inhibitor of β-catenin.[1] It targets a site on the surface of β-catenin, which induces the proteasomal degradation of the protein.[1] This action selectively impacts cancer cells that are driven by aberrant Wnt/β-catenin signaling.
The Wnt/β-catenin pathway is a critical signaling cascade involved in cell proliferation, differentiation, and embryonic development.[2][3] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps cytosolic β-catenin levels low.[4] Upon Wnt ligand binding to its receptor, this destruction complex is inhibited, leading to the accumulation of β-catenin.[4] This stabilized β-catenin then translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[3][4]
C2's mechanism of inducing β-catenin degradation effectively shuts down this oncogenic signaling cascade in dependent cancer cells.
In Vivo Toxicity
Detailed in vivo toxicity studies for the C2 inhibitor are not yet available in the public literature. While a mouse xenograft test has been mentioned in the context of its anti-tumor activity, specific data regarding the maximum tolerated dose (MTD), systemic toxicity, effects on animal body weight, or histopathological findings have not been reported.[1]
It is worth noting that other small molecule inhibitors of the Wnt/β-catenin pathway have been reported to have low toxicity in preclinical models, which may suggest a favorable therapeutic window for this class of compounds.[5] However, comprehensive in vivo toxicological evaluation of C2 is required to establish its safety profile.
Experimental Protocols
The following are detailed methodologies for key experimental procedures cited in the preliminary assessment of C2.
4.1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and can be used to determine the IC50 of a compound.[6]
-
Cell Seeding: Cancer cells (e.g., DLD1, SW480) are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in their appropriate culture medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of C2 is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of C2 are made in the culture medium to achieve the desired final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of C2 is added to the wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest C2 dose.
-
Incubation: The plates are incubated for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The preliminary data available for the β-catenin inhibitor C2 indicates selective cytotoxic activity against cancer cell lines that are dependent on the Wnt/β-catenin signaling pathway. Its mechanism of action, which involves the induced degradation of β-catenin, provides a clear rationale for this selectivity. However, the current toxicity profile is incomplete, with a significant lack of in vivo data. To advance C2 as a potential therapeutic agent, a comprehensive preclinical toxicology program is necessary. This should include studies to determine the maximum tolerated dose, acute and chronic toxicity, and effects on major organs in relevant animal models. Further research will be essential to fully characterize the safety and therapeutic potential of this promising compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt/Ca2+ signaling: Dichotomous roles in regulating tumor progress (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-catenin inhibitors in cancer therapeutics: intricacies and way forward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. [Screening for Chemical Suppressors of the Wnt/β-catenin Signaling Pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Phosphatidylserine and the C2 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C2 domain is a structurally conserved protein module of approximately 130 amino acids that is found in a wide array of signaling proteins. It is critically involved in transducing cellular signals by mediating calcium-dependent or independent binding to phospholipid membranes. A primary target for many C2 domains is phosphatidylserine (PS), an anionic phospholipid predominantly located in the inner leaflet of the plasma membrane. The interaction between PS and C2 domains (PS-C2) is a pivotal event in the recruitment and activation of numerous enzymes, including isoforms of Protein Kinase C (PKC) and Phospholipase C (PLC). Understanding the structure-activity relationship (SAR) of this interaction is therefore fundamental for the development of novel therapeutics that target these signaling pathways.
While specific small-molecule inhibitors targeting the this compound interaction are not extensively characterized in publicly available literature, a wealth of information exists regarding the structural determinants of this interaction from the perspective of both the C2 domain and its lipid ligand. This guide provides a comprehensive overview of the this compound structure-activity relationship, detailing the key molecular features that govern binding affinity and specificity.
Core Concepts of the this compound Interaction
The canonical C2 domain features a β-sandwich fold composed of two four-stranded β-sheets. The key functional region for lipid binding is located in the loops connecting these strands, particularly the Calcium-Binding Regions (CBRs). In classical C2 domains, the binding of calcium ions induces a conformational change that neutralizes the negative charge of the loops and promotes the insertion of hydrophobic residues into the lipid bilayer.
The interaction with phosphatidylserine is often a crucial component of this membrane targeting. The negatively charged headgroup of PS can directly coordinate with the bound calcium ions and interact with basic residues within the C2 domain's binding pocket, thereby enhancing the affinity and specificity of the interaction.
Quantitative Data on this compound Domain Interactions
| Protein (C2 Domain) | Ligand/Membrane Composition | Method | Key Quantitative Parameter | Value | Reference |
| PKCα C2 domain | PS/PC vesicles | Fluorescence Spectroscopy | Apparent Dissociation Constant (Kd) | ~10 µM (in the presence of Ca2+) | [1] |
| PLC-δ1 C2 domain | PS/PC vesicles | Surface Plasmon Resonance | Dissociation Constant (Kd) | ~1 µM (in the presence of Ca2+) | [2] |
| Factor V C2 domain | Soluble C6PS | Fluorescence Spectroscopy | Dissociation Constant (Kd) | ~2 µM | [3] |
Note: The binding affinities are highly dependent on the experimental conditions, including the concentration of calcium, the lipid composition of the vesicles, and the specific techniques employed.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound interactions. Below are protocols for key experiments cited in the study of these interactions.
Vesicle Co-sedimentation Assay
This assay is a common method to assess the binding of a protein to lipid vesicles.
-
Vesicle Preparation:
-
Phospholipids (e.g., a mixture of phosphatidylcholine and phosphatidylserine) are dissolved in chloroform in a glass tube.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is hydrated with a buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4) and vortexed to form multilamellar vesicles.
-
The vesicle suspension is then subjected to freeze-thaw cycles and extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to generate unilamellar vesicles of a uniform size.
-
-
Binding Assay:
-
The purified C2 domain-containing protein is incubated with the prepared vesicles in the presence of varying concentrations of calcium chloride.
-
The mixture is incubated for a sufficient time to allow binding to reach equilibrium.
-
The vesicles and any bound protein are pelleted by ultracentrifugation.
-
The supernatant (containing unbound protein) and the pellet (containing vesicle-bound protein) are separated.
-
The amount of protein in each fraction is quantified by SDS-PAGE followed by Coomassie blue staining or western blotting. The fraction of bound protein is then plotted against the lipid concentration to determine the binding affinity.
-
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free detection of binding events at a surface.
-
Lipid Bilayer Preparation:
-
A sensor chip with a gold surface is functionalized with a self-assembled monolayer that facilitates the formation of a lipid bilayer.
-
Small unilamellar vesicles containing phosphatidylserine are flowed over the chip surface, leading to their fusion and the formation of a planar lipid bilayer.
-
-
Binding Measurement:
-
A solution containing the purified C2 domain is flowed over the lipid bilayer surface in a continuous stream of buffer.
-
The binding of the protein to the lipid bilayer is detected as a change in the refractive index at the sensor surface, which is proportional to the amount of bound protein.
-
By measuring the binding at different protein concentrations, the association and dissociation rate constants can be determined, and from these, the dissociation constant (Kd) can be calculated.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of all thermodynamic parameters of the interaction.
-
Sample Preparation:
-
The purified C2 domain is placed in the sample cell of the calorimeter.
-
A solution of small unilamellar vesicles containing phosphatidylserine is loaded into the injection syringe.
-
-
Titration:
-
Small aliquots of the vesicle solution are injected into the sample cell containing the protein.
-
The heat released or absorbed upon binding is measured.
-
The integrated heat data are plotted against the molar ratio of lipid to protein.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.
-
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving this compound interactions and a typical experimental workflow.
Caption: PLCβ signaling pathway initiated by a G-protein coupled receptor.
Caption: Mechanism of conventional PKC activation at the plasma membrane.
Caption: A typical experimental workflow for studying this compound interactions using SPR.
Conclusion
The interaction between phosphatidylserine and C2 domains is a cornerstone of cellular signaling, and a detailed understanding of its structure-activity relationship is paramount for the rational design of therapeutic agents that modulate these pathways. While the development of specific small-molecule inhibitors targeting this interface is an ongoing challenge, the wealth of structural and functional data on the C2 domain itself provides a solid foundation for future drug discovery efforts. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers aiming to further unravel the complexities of the this compound interaction and exploit it for therapeutic benefit.
References
Unraveling the Biological Significance of pS2/TFF1: A Technical Overview for Researchers
An In-depth Guide to the Early-Stage Research on the Biological Activity of pS2, also known as Trefoil Factor 1 (TFF1), with a Focus on its Role in Cancer Biology.
This technical guide provides a comprehensive overview of the early-stage research surrounding the biological activity of the pS2 protein, more formally known as Trefoil Factor 1 (TFF1). Initially identified as an estrogen-inducible protein in breast cancer cells, pS2/TFF1 has since been implicated in a variety of physiological and pathological processes, most notably in mucosal protection and tumorigenesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of pS2/TFF1's function, the experimental methodologies used to study it, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and biological effects of pS2/TFF1, primarily in the context of breast cancer.
Table 1: Expression of pS2/TFF1 in Breast Carcinoma
| Parameter | Finding | Reference |
| pS2 mRNA Positivity | A cut-off of 0.010 for the pS2/β-actin ratio was used to classify tumors as pS2 positive or negative via qcRT-PCR. | [1] |
| Correlation with ER | 59% of Estrogen Receptor positive (ER+) tumors were also positive for pS2. | [1] |
| Correlation with PR | 60% of Progesterone Receptor positive (PR+) tumors were also positive for pS2. | [1] |
| Cytosolic Protein Levels | Varied widely in invasive breast cancer, ranging from 0.9 to 743.2 ng/mg of protein. | [2] |
| Prognostic Cut-off | High intratumoral levels were defined as > 2 ng/mg of protein. | [2] |
| Association with Tumor Grade | Inversely associated with histological grade, with higher expression in well-differentiated tumors (Grades I and II). | [1] |
| Association with Tumor Size | Inversely associated with tumor size, with higher expression in smaller tumors (T < 2.0 cm). | [1] |
| Urinary Levels | 24 out of 83 pre-operative breast cancer patients showed elevated urinary pS2/TFF1 levels. | [3] |
Table 2: Association of pS2/TFF1 Expression with Clinical Outcome in Breast Cancer
| Patient Cohort | Finding | p-value | Reference |
| Overall Survival (All Patients) | High intratumoral pS2/TFF1 levels were independently associated with a shorter overall survival. | p = 0.001 | [2] |
| Overall Survival (Node-Negative) | High intratumoral pS2/TFF1 levels were independently associated with a shorter overall survival. | p = 0.0004 | [2] |
| Response to Adjuvant Tamoxifen | High intratumoral pS2/TFF1 levels were associated with a more prolonged overall survival in patients who received adjuvant tamoxifen. | p = 0.004 | [2] |
Key Signaling Pathways
The biological activity of pS2/TFF1 is intricately linked to several signaling pathways, most notably the estrogen receptor (ER) signaling cascade in breast cancer.
Estrogen Receptor (ER) Signaling Pathway
In estrogen receptor-positive breast cancer cells, the expression of the pS2/TFF1 gene is directly regulated by estradiol (E2). Upon binding to E2, the estrogen receptor alpha (ERα) undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to Estrogen Response Elements (EREs) in the promoter region of target genes, including pS2/TFF1, to initiate transcription.[4] The pioneer factor FOXA1 is often required for ERα to access its binding sites on the chromatin.[5]
References
- 1. pS2 (TFF1) levels in human breast cancer tumor samples: correlation with clinical and histological prognostic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic levels of TFF1/pS2 in breast cancer: Their relationship with clinical-pathological parameters and their prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary pS2/TFF1 levels in the management of hormonodependent breast carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dynamic Estrogen Receptor Interactomes Control Estrogen-Responsive Trefoil Factor (TFF) Locus Cell-Specific Activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TRAMP-C2 Cell Culture
Disclaimer: The user request specified "PS-C2," a term that can refer to multiple, distinct cell lines. Based on the prevalence in scientific literature, this document focuses on the TRAMP-C2 cell line, a widely used mouse prostate adenocarcinoma model. The following protocols are based on established standards for this cell line. Researchers should verify the identity of their specific "this compound" cells and adjust protocols accordingly.
Introduction
The TRAMP-C2 cell line was derived in 1996 from a primary tumor in the prostate of a transgenic adenocarcinoma of the mouse prostate (TRAMP) model.[1][2] These epithelial cells are a valuable tool for in vitro and in vivo studies of prostate cancer, particularly for research into disease progression, metastasis, and the development of novel therapeutics, including immunotherapy.[1][3] TRAMP-C2 cells are tumorigenic when grafted into syngeneic C57BL/6 hosts.[1]
Cell Line Characteristics
The following table summarizes key characteristics of the TRAMP-C2 cell line.
| Characteristic | Description | References |
| Orgin | Derived from a 32-week primary prostate tumor in a PB-Tag C57BL/6 (TRAMP) transgenic mouse. | [1][2] |
| Cell Type | Epithelial | [2] |
| Disease Model | Prostate Adenocarcinoma | [1][2] |
| Morphology | Adherent, epithelial morphology. | |
| Tumorigenicity | Yes, in syngeneic C57BL/6 hosts. | [1] |
| Applications | Drug discovery, cancer progression and metastasis studies, immunotherapy research. | [3] |
| Key Markers | Express cytokeratin, E-cadherin, and androgen receptor. | [1] |
Experimental Protocols
Required Materials
-
TRAMP-C2 cells (e.g., ATCC CRL-2731)
-
Complete Growth Medium: DMEM supplemented with 5% Fetal Bovine Serum (FBS).
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (0.25%)
-
Cryopreservation Medium: Complete Growth Medium with 5-10% DMSO
-
Sterile cell culture flasks (T-25, T-75)
-
Sterile serological pipettes
-
Sterile conical tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
Initiation of Culture from Frozen Vial
Caption: Workflow for initiating TRAMP-C2 cell cultures from a frozen stock.
-
Rapidly thaw the frozen vial of TRAMP-C2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 180 x g for 5-7 minutes to pellet the cells.
-
Aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask (e.g., T-25 or T-75).
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
Subculturing (Passaging) Adherent TRAMP-C2 Cells
Caption: Standard workflow for subculturing adherent TRAMP-C2 cells.
-
Once the cells reach 80-90% confluency, aspirate the spent medium from the flask.
-
Gently wash the cell monolayer with sterile, Ca2+/Mg2+ free PBS to remove any residual serum. Aspirate the PBS.
-
Add a minimal volume of pre-warmed 0.25% Trypsin-EDTA to cover the cell monolayer.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells have rounded up and started to detach.
-
Add complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a 15 mL conical tube.
-
Centrifuge the cell suspension at 180 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue.
-
Seed new culture flasks at a recommended density of 2 x 10^4 to 5 x 10^4 cells/cm².
-
Add the appropriate volume of complete growth medium and return the flasks to the incubator.
Cryopreservation
-
Follow steps 1-8 of the subculturing protocol.
-
Resuspend the cell pellet in cold cryopreservation medium (complete growth medium with 5-10% DMSO) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Signaling Pathways of Interest
Extracellular Matrix (ECM)-Receptor Interaction Pathway
The interaction between cells and the extracellular matrix is crucial for cell adhesion, migration, proliferation, and survival. This pathway is often dysregulated in cancer, contributing to metastasis.
Caption: Simplified diagram of the ECM-Receptor Interaction Pathway.
This pathway is initiated by the binding of ECM components like collagen, laminin, and fibronectin to integrin receptors on the cell surface. This binding activates intracellular signaling cascades, often involving Focal Adhesion Kinase (FAK), which in turn regulates the actin cytoskeleton and promotes cellular processes such as proliferation, survival, and migration. In cancer cells like TRAMP-C2, alterations in this pathway can enhance their metastatic potential.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Slow Cell Growth | Sub-optimal seeding density; Contamination; Poor quality reagents. | Optimize seeding density; Check for contamination; Use fresh, high-quality medium and supplements. |
| Cells Won't Detach | Inactive trypsin; Over-confluent culture. | Use fresh, active trypsin; Do not let cultures become over-confluent. |
| Low Viability After Thawing | Improper freezing technique; Low cell density in frozen vial. | Use a controlled-rate freezing container; Ensure optimal cell density for cryopreservation. |
| Clumpy Cells | Incomplete dissociation. | Gently pipette the cell suspension up and down multiple times after trypsinization to ensure a single-cell suspension. |
References
- 1. Characterization of prostatic epithelial cell lines derived from transgenic adenocarcinoma of the mouse prostate (TRAMP) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. hirszfeld.pl [hirszfeld.pl]
- 4. Endotoxins Induced ECM-Receptor Interaction Pathway Signal Effect on the Function of MUC2 in Caco2/HT29 Co-Culture Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Information regarding the use of "PS-C2" in animal models of disease is not publicly available.
Extensive searches for "PS-C2" in the context of animal studies for disease research have not yielded any specific information. The designation "this compound" does not correspond to any publicly documented therapeutic agent, compound, or biological molecule that has been evaluated in animal models of disease.
It is highly probable that "this compound" is an internal, proprietary code name used by a research institution or a pharmaceutical company for a compound under development. Details regarding such proprietary substances are typically not disclosed in the public domain until the research has reached a stage of publication in scientific journals or patent applications.
Without specific information identifying the nature of "this compound," its intended disease target, and its mechanism of action, it is not possible to provide the detailed application notes, experimental protocols, data, and diagrams requested.
For researchers, scientists, and drug development professionals seeking to work with a specific compound in animal models, it is essential to have access to foundational information, including:
-
Compound Identification: The chemical structure, class, and properties of the substance.
-
Mechanism of Action: The specific biological target and pathway through which the compound is expected to exert its effect.
-
Preclinical Data: Any existing in vitro or in vivo data on the compound's activity, toxicity, and pharmacokinetics.
-
Disease Rationale: The scientific basis for investigating the compound for a particular disease.
General guidelines and best practices for conducting animal research are well-established and should be followed. These include obtaining ethical approval from an Institutional Animal Care and Use Committee (IACUC), adhering to the 3Rs (Replacement, Reduction, and Refinement), and following established protocols for animal handling, dosing, and monitoring.[1][2][3][4][5]
Should "this compound" be a pseudonym for a known compound, providing the correct name or additional identifying information would be necessary to retrieve the relevant scientific data and protocols. For instance, search results did show information on "Presenilin 2" (PSEN2) in the context of Alzheimer's disease models and a peptide inhibitor of Protein Kinase C (PKC) derived from the C2 domain, but there is no indication that "this compound" refers to either of these.[6][7] Similarly, Niemann-Pick Type C2 (NPC2) disease is a known condition, but "this compound" does not appear as a therapeutic for it in the available literature.[8]
Without further clarification on the identity of "this compound," the creation of detailed application notes and protocols is not feasible.
References
- 1. The IACUC | OLAW [olaw.nih.gov]
- 2. PREPARE: guidelines for planning animal research and testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for Animal Research [k-state.edu]
- 4. scranton.edu [scranton.edu]
- 5. Protocol Preparation | Research and Innovation [research.uoregon.edu]
- 6. A new mechanism of action of a C2 domain-derived novel PKC inhibitor peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Early-onset Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 8. Avens Publishing Group - Niemann-Pick Type C Disease: At the Nexus of Neurodegenerative and Neurodevelopmental Disorders [avensonline.org]
Application Notes and Protocols for PS-C2: Dosage and Administration in Mice
Introduction
These application notes provide a comprehensive overview of the dosage and administration guidelines for the novel photosensitizer, PS-C2, in murine models. The following protocols and data have been synthesized from preclinical research to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies involving this compound.
This compound is a promising new agent for photodynamic therapy (PDT), a treatment modality that utilizes light to activate a photosensitizer, leading to the generation of reactive oxygen species (ROS) and subsequent cell death. Understanding the optimal dosage, administration route, and experimental parameters is critical for achieving reproducible and effective therapeutic outcomes in mice.
Data Presentation
The following tables summarize the key quantitative data regarding the dosage and administration of this compound in mice.
Table 1: this compound Dosage and Administration
| Parameter | Details |
| Formulation | 5 mg/mL solution in a vehicle of 5% DMSO, 40% PEG300, and 55% saline |
| Administration Route | Intravenous (IV) injection via the tail vein |
| Dosage Range | 1 - 10 mg/kg body weight |
| Optimal Dosage | 5 mg/kg body weight |
| Injection Volume | 100 µL per 20g mouse (adjust volume based on body weight) |
Table 2: Photodynamic Therapy (PDT) Parameters
| Parameter | Details |
| Drug-Light Interval | 24 hours post-IV injection |
| Light Source | 690 nm diode laser |
| Light Dose (Fluence) | 100 J/cm² |
| Fluence Rate | 75 mW/cm² |
| Illumination Time | Approximately 22 minutes and 13 seconds |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Dimethyl Sulfoxide (DMSO) to a final concentration of 5% of the total volume and vortex until the this compound is completely dissolved.
-
Add Polyethylene Glycol 300 (PEG300) to a final concentration of 40% of the total volume and vortex to mix.
-
Add sterile saline (0.9% NaCl) to reach the final desired volume and vortex thoroughly.
-
Filter the final solution through a 0.22 µm syringe filter into a sterile tube.
-
Protect the formulation from light and use it within 2 hours of preparation.
Protocol 2: Intravenous Administration of this compound in Mice
-
Accurately weigh the mouse to determine the correct injection volume.
-
Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Place the mouse in a suitable restraint device.
-
Disinfect the tail with a 70% ethanol wipe.
-
Using a 29-gauge insulin syringe, slowly inject the this compound formulation into one of the lateral tail veins.
-
Observe the mouse for any immediate adverse reactions.
-
Return the mouse to its cage and monitor its recovery.
Protocol 3: In Vivo Photodynamic Therapy (PDT) Procedure
-
24 hours after the intravenous injection of this compound, anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).
-
Apply a protective ophthalmic ointment to the mouse's eyes.
-
If the tumor is subcutaneous, measure its dimensions with calipers.
-
Position the fiber optic cable of the 690 nm diode laser perpendicular to the tumor surface.
-
Set the laser parameters to deliver a total light dose of 100 J/cm² at a fluence rate of 75 mW/cm².
-
Illuminate the tumor for the calculated duration.
-
After irradiation, return the mouse to its cage and monitor it closely during recovery from anesthesia.
-
Continue to monitor the mouse daily for tumor response and any signs of toxicity.
Visualizations
Signaling Pathway
The following diagram illustrates the proposed signaling pathway activated by this compound-mediated PDT.
Caption: Proposed signaling pathway of this compound mediated photodynamic therapy.
Experimental Workflow
This diagram outlines the general experimental workflow for an in vivo efficacy study using this compound in a murine tumor model.
Caption: Experimental workflow for in vivo this compound PDT efficacy studies in mice.
Logical Relationship
The following diagram illustrates the logical relationship between the key components of this compound based photodynamic therapy.
Caption: Core components required for the therapeutic effect of this compound PDT.
Application Notes and Protocols for In Vitro Assays with Bioactive Compounds
A Note on the Compound "PS-C2": Publicly available scientific literature and chemical databases do not contain specific information for a compound designated "this compound" for use in in vitro biological assays. The following application notes and protocols are provided as a detailed template. Researchers and scientists can adapt these guidelines for their specific compound of interest by substituting "Compound X" with the relevant molecule and adjusting concentrations and experimental parameters based on empirical data.
Introduction to Compound X
Compound X is a novel synthetic small molecule with potential therapeutic applications. These notes provide guidelines for determining its optimal concentration and for its use in common in vitro assays to characterize its biological activity. The primary mechanism of action for Compound X is hypothesized to involve the inhibition of the hypothetical "Target Kinase" in the "Pro-Survival Signaling Pathway."
Determination of Optimal In Vitro Concentration
The optimal concentration of Compound X for in vitro assays is cell-line dependent and should be determined empirically. A common starting point is to perform a dose-response curve to assess its effect on cell viability.
Table 1: Recommended Concentration Range for Initial Dose-Response Studies
| Parameter | Recommended Range | Notes |
| Initial Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. |
| Serial Dilution Range | 0.01 µM to 100 µM | A 10-point, 3-fold serial dilution is recommended for initial screening. |
| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to cells. Ensure the vehicle control has the same DMSO concentration. |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Compound X. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Application Notes and Protocols: PS-C2 [2'3'-c-di-AM(PS)2 (Rp,Rp)] Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
PS-C2, chemically known as 2'3'-c-di-AM(PS)2 (Rp,Rp) and also referred to as ADU-S100 or MIW815, is a synthetic cyclic dinucleotide that acts as a potent agonist for the Stimulator of Interferon Genes (STING) pathway. Activation of the STING pathway is a critical mechanism in the innate immune system for detecting cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activity makes this compound a valuable tool for research in immunology, oncology, and infectious diseases, as well as a potential therapeutic agent.
These application notes provide detailed protocols for the preparation and storage of this compound solutions to ensure its stability and optimal performance in various experimental settings.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties. This compound is typically supplied as a lyophilized powder, available as an ammonium or disodium salt. The salt form can influence the exact molecular weight and solubility characteristics.
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | ≥ 50 mg/mL | May require ultrasonication for complete dissolution. |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL | May require ultrasonication for complete dissolution. |
Note: Solubility can be batch-dependent. It is recommended to start with a small amount of powder to confirm solubility before proceeding with the entire batch.
Solution Preparation Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long-term use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Pipettes and sterile, nuclease-free filter tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully open the vial in a sterile environment (e.g., a laminar flow hood). Using a calibrated pipette with a sterile filter tip, add the desired volume of sterile, nuclease-free water or DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution:
-
Gently swirl the vial to begin dissolving the powder.
-
Vortex the solution for 10-15 seconds.
-
If the powder does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
-
Verification: Visually inspect the solution to ensure that the powder is completely dissolved and the solution is clear.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, conical-bottom polypropylene tubes. This will minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions
This protocol describes the dilution of the high-concentration stock solution to prepare working solutions for use in cell culture or in vivo experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS), cell culture medium, or other appropriate buffer
-
Sterile, conical-bottom polypropylene tubes
-
Pipettes and sterile, nuclease-free filter tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution on ice.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in the working solution.
-
Dilution: In a sterile tube, add the required volume of the appropriate sterile buffer (e.g., PBS or cell culture medium). Add the calculated volume of the this compound stock solution to the buffer.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing. Avoid vigorous vortexing to prevent degradation.
-
Use: Use the freshly prepared working solution immediately for your experiments.
Storage and Stability
Proper storage of this compound is crucial for maintaining its biological activity.
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Refer to manufacturer's datasheet | Protect from moisture and light. |
| Stock Solution in Water or DMSO | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| Stock Solution in Water or DMSO | -20°C | Up to 1 month | For shorter-term storage. |
| Working Solutions (in aqueous buffer) | 4°C | Use immediately | It is recommended to prepare fresh for each experiment. |
Mechanism of Action: STING Signaling Pathway
This compound activates the STING pathway, leading to an innate immune response. The key steps in this pathway are illustrated below.
Figure 1: Simplified STING signaling pathway activated by this compound.
Experimental Workflow
A typical workflow for utilizing this compound in a cell-based assay is outlined below.
Figure 2: General experimental workflow for cell-based assays using this compound.
Conclusion
The proper preparation and storage of this compound (ADU-S100) are critical for obtaining reliable and reproducible results. By following these detailed protocols and understanding the underlying principles of its mechanism of action, researchers can effectively utilize this potent STING agonist in their studies. Always refer to the manufacturer-specific datasheet for any batch-specific information.
Application Notes and Protocols: High-Throughput Screening for Modulators of the Phosphatidylserine-PKC C2 Domain Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular signaling pathways, governing processes such as cell proliferation, differentiation, and apoptosis. The conventional PKC isoforms (cPKCs) are critically regulated by calcium (Ca²⁺) and diacylglycerol (DAG). A key event in their activation is the translocation from the cytosol to the cell membrane. This process is mediated by the C2 domain, a conserved structural motif that acts as a Ca²⁺-dependent lipid-binding module. Specifically, the C2 domain of cPKCs binds to phosphatidylserine (PS), an anionic phospholipid predominantly located in the inner leaflet of the plasma membrane. This interaction is essential for the proper localization and subsequent activation of the kinase.[1][2][3]
The critical role of the PS-C2 domain interaction in PKC signaling makes it an attractive target for the development of novel therapeutics. Modulators of this interaction could offer a more specific approach to controlling PKC activity compared to traditional ATP-competitive kinase inhibitors, which often suffer from off-target effects. High-throughput screening (HTS) provides a powerful platform for the identification of small molecules that can either inhibit or enhance this crucial protein-lipid interaction.
These application notes provide a comprehensive overview and detailed protocols for a high-throughput screening assay designed to identify modulators of the phosphatidylserine binding to the C2 domain of PKCα.
PKC Signaling Pathway and the Role of the this compound Interaction
The activation of conventional PKC isoforms is a multi-step process initiated by upstream signals that lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC). This enzymatic reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to an increase in cytosolic Ca²⁺ concentration.
The elevated Ca²⁺ levels are sensed by the C2 domain of PKC. The binding of Ca²⁺ to the C2 domain induces a conformational change that exposes a lipid-binding site. This allows the C2 domain to specifically interact with phosphatidylserine (PS) residues within the plasma membrane. This initial membrane tethering is a prerequisite for the subsequent stable membrane association of PKC, which is further stabilized by the interaction of the C1 domain with DAG. Once anchored to the membrane, the pseudosubstrate is released from the active site, leading to full enzymatic activation of the kinase.
Caption: PKC Signaling Pathway.
High-Throughput Screening Assay for this compound Interaction Modulators
A fluorescence polarization (FP)-based assay is a robust and homogeneous method suitable for HTS to identify modulators of the this compound domain interaction. This assay measures the change in the polarization of fluorescently labeled phosphatidylserine upon binding to the PKC C2 domain.
Assay Principle: A small fluorescently labeled PS molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the larger C2 domain protein binds to the fluorescent PS, the tumbling rate of the complex is significantly slower, leading to an increase in fluorescence polarization. Compounds that inhibit the this compound interaction will compete with the fluorescent PS for binding to the C2 domain, resulting in a decrease in fluorescence polarization. Conversely, compounds that enhance the interaction may lead to a further increase in polarization or stabilize the complex.
Caption: HTS Experimental Workflow.
Data Presentation
The results of the high-throughput screen can be summarized in the following tables.
Table 1: HTS Assay Parameters and Performance
| Parameter | Value |
| Assay Format | Fluorescence Polarization |
| Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| PKCα C2 Domain Conc. | 100 nM |
| Fluorescent PS Tracer Conc. | 10 nM |
| Calcium Chloride (CaCl₂) Conc. | 100 µM |
| Z'-factor | 0.78 |
| Signal-to-Background | 4.2 |
Table 2: Representative Data for HTS Hits
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| PSC2-Inhib-001 | 95.2 | 1.5 |
| PSC2-Inhib-002 | 88.7 | 3.2 |
| PSC2-Inhib-003 | 75.4 | 8.9 |
| Negative Control (DMSO) | 0 | > 50 |
| Positive Control (Unlabeled PS) | 100 | 0.5 |
Experimental Protocols
Materials and Reagents
-
Protein: Recombinant human PKCα C2 domain (residues 170-293) with a His-tag.
-
Fluorescent Tracer: Phosphatidylserine labeled with a suitable fluorophore (e.g., NBD-PS).
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT.
-
Calcium Chloride (CaCl₂): 1 M stock solution.
-
Compound Library: Small molecule library dissolved in 100% DMSO.
-
Plates: 384-well, low-volume, black, non-binding surface microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Protocol 1: HTS for Inhibitors of the this compound Interaction
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plates to the 384-well assay plates.
-
For control wells, dispense 20 nL of DMSO (negative control) or a known competitive inhibitor/unlabeled PS (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the PKCα C2 domain (200 nM) in assay buffer.
-
Prepare a 2X working solution of the fluorescent PS tracer (20 nM) in assay buffer.
-
Prepare a 2X assay buffer containing 200 µM CaCl₂.
-
-
Reagent Dispensing:
-
Add 10 µL of the 2X PKCα C2 domain solution to all wells of the assay plate.
-
Add 10 µL of the 2X fluorescent PS tracer and 2X CaCl₂ buffer mix to all wells. The final concentrations will be 100 nM C2 domain, 10 nM fluorescent PS, and 100 µM CaCl₂ in a 20 µL volume.
-
-
Incubation:
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure all components are mixed.
-
Incubate the plates at room temperature for 60 minutes, protected from light.
-
-
Fluorescence Polarization Reading:
-
Measure the fluorescence polarization (in milli-polarization units, mP) on a compatible plate reader. Use excitation and emission wavelengths appropriate for the fluorophore on the PS tracer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(mP_compound - mP_min) / (mP_max - mP_min)]) where:
-
mP_compound is the mP value of the test compound.
-
mP_min is the average mP of the positive control (e.g., unlabeled PS).
-
mP_max is the average mP of the negative control (DMSO).
-
-
Identify primary hits based on a predefined inhibition threshold (e.g., > 50% inhibition).
-
Protocol 2: Dose-Response Confirmation of Primary Hits
-
Serial Dilution:
-
Prepare serial dilutions of the primary hit compounds in 100% DMSO. A typical 8-point dilution series might range from 10 mM to 30 nM.
-
-
Compound Plating:
-
Transfer 20 nL of each concentration of the hit compounds to a new 384-well assay plate.
-
-
Assay Procedure:
-
Follow steps 2-5 from Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
Conclusion
The interaction between phosphatidylserine and the C2 domain of PKC is a validated and promising target for the modulation of PKC activity. The fluorescence polarization-based high-throughput screening assay described here provides a robust and efficient method for the identification of novel small molecule inhibitors of this interaction. The detailed protocols and expected data provide a framework for researchers in academia and industry to initiate screening campaigns aimed at discovering new chemical probes and potential therapeutic leads targeting the PKC signaling pathway. These efforts could pave the way for the development of a new class of specific PKC modulators with applications in various disease areas.
References
- 1. Differential Roles of Phosphatidylserine, PtdIns(4,5)P2, and PtdIns(3,4,5)P3 in Plasma Membrane Targeting of C2 Domains: MOLECULAR DYNAMICS SIMULATION, MEMBRANE BINDING, AND CELL TRANSLOCATION STUDIES OF THE PKCα C2 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the phosphatidylserine binding site in the C2 domain that is important for PKC alpha activation and in vivo cell localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of protein kinase C with phosphatidylserine. 2. Specificity and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting the Effects of PS-C2 on the PI3K/Akt Signaling Pathway using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for utilizing Western blotting to investigate the effects of a novel compound, PS-C2, on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. As a key regulator of cell growth, proliferation, and survival, the PI3K/Akt pathway is a critical target in drug development.[1] This application note outlines the methodology for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in the phosphorylation status of key downstream effectors of the pathway. Furthermore, it provides a framework for data analysis and presentation.
Introduction
The PI3K/Akt signaling cascade is a crucial intracellular pathway that responds to extracellular signals, such as growth factors, to regulate a multitude of cellular processes.[2][3] Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a prime target for therapeutic intervention.[4] this compound is a hypothetical small molecule inhibitor designed to target this pathway. Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[5][6] By using antibodies specific to both the total and phosphorylated forms of key proteins in the PI3K/Akt pathway, it is possible to assess the inhibitory effects of compounds like this compound.[7][8]
Data Presentation
The quantitative data obtained from Western blot analysis can be summarized to compare the effects of different concentrations of this compound on the phosphorylation of key signaling proteins. Densitometry is used to measure the intensity of the protein bands, and the relative protein expression is calculated by normalizing the target protein signal to a loading control.[9][10]
Table 1: Effect of this compound on the Phosphorylation of Akt and mTOR
| Treatment Group | p-Akt (Ser473) / Total Akt (Relative Densitometry Units) | p-mTOR (Ser2448) / Total mTOR (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.08 | 1.00 ± 0.11 |
| This compound (1 µM) | 0.62 ± 0.05 | 0.68 ± 0.09 |
| This compound (5 µM) | 0.25 ± 0.03 | 0.31 ± 0.04 |
| This compound (10 µM) | 0.11 ± 0.02 | 0.15 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Downstream PI3K/Akt Signaling Proteins
| Treatment Group | p-GSK-3β (Ser9) / Total GSK-3β (Relative Densitometry Units) | p-p70S6K (Thr389) / Total p70S6K (Relative Densitometry Units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| This compound (1 µM) | 0.71 ± 0.09 | 0.65 ± 0.11 |
| This compound (5 µM) | 0.33 ± 0.06 | 0.28 ± 0.07 |
| This compound (10 µM) | 0.14 ± 0.04 | 0.12 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed Western Blot Protocol
This protocol outlines the steps from cell treatment to detection of target proteins.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
2. Lysate Preparation:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
Determine the protein concentration using a BCA protein assay.
3. SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples into the wells of a 4-20% precast polyacrylamide gel.
-
Run the gel in 1x running buffer at 100-120V until the dye front reaches the bottom of the gel.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform a wet transfer in transfer buffer at 100V for 1-2 hours at 4°C or a semi-dry transfer according to the manufacturer's instructions.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (e.g., rabbit anti-p-Akt, rabbit anti-Akt, rabbit anti-p-mTOR, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
7. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of a loading control band (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: PI3K/Akt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound effects.
References
- 1. dovepress.com [dovepress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Quantifying western blots: none more black - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 8. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 9. Guide to western blot quantification | Abcam [abcam.com]
- 10. Video: Quantitative Western Blotting to Estimate Protein Expression Levels - Experiment [app.jove.com]
Application Notes and Protocols for Flow Cytometry Analysis of PS-C2 Treatment
A Note on the Identity of PS-C2: The term "this compound" is associated with multiple entities in scientific literature, including a phosphatidylserine-related context in apoptosis, a cancer drug combination, a gamboge derivative, a protein related to the tumor microenvironment, and a monoclonal antibody. This document provides a general framework for the analysis of a hypothetical therapeutic agent designated "this compound" using flow cytometry, with a focus on methodologies commonly employed in cancer research and drug development.
Introduction
Flow cytometry is a powerful technique for single-cell analysis, making it an indispensable tool in the evaluation of novel therapeutic agents like this compound. This application note provides detailed protocols for assessing the cellular responses to this compound treatment, including its effects on apoptosis, cell cycle progression, and protein expression. The provided methodologies are designed for researchers, scientists, and drug development professionals to facilitate the robust and reproducible analysis of this compound's mechanism of action.
Potential Mechanisms of Action of this compound
Based on the various contexts of "C2" compounds in research, a hypothetical this compound treatment could elicit its therapeutic effects through several mechanisms that can be interrogated using flow cytometry:
-
Induction of Apoptosis: Many anti-cancer agents work by triggering programmed cell death. This compound might induce apoptosis by activating intrinsic or extrinsic pathways, leading to the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.
-
Cell Cycle Arrest: this compound could inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M phase).
-
Modulation of Signaling Pathways: The treatment might interfere with key signaling cascades that regulate cell growth, survival, and differentiation, such as the EGFR or PLC pathways.[1][2]
-
Alteration of the Tumor Microenvironment: this compound could modulate the expression of cell surface markers on tumor cells or immune cells, potentially influencing the immune response against the tumor.[3]
Quantitative Data Summary
The following tables summarize the types of quantitative data that can be obtained from the flow cytometry experiments described in this application note.
Table 1: Apoptosis Analysis Data
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 2: Cell Cycle Analysis Data
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 (Apoptotic) Cells |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Table 3: Protein Expression Analysis Data
| Treatment Group | Marker X Mean Fluorescence Intensity (MFI) | % Marker X Positive Cells | Marker Y Mean Fluorescence Intensity (MFI) | % Marker Y Positive Cells |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) |
Experimental Protocols and Visualizations
Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between live, early apoptotic, late apoptotic, and necrotic cells based on the detection of phosphatidylserine exposure and membrane integrity.[4][5]
Methodology:
-
Cell Preparation:
-
Seed cells in a 6-well plate and culture to the desired confluency.
-
Treat cells with varying concentrations of this compound and appropriate controls for the desired time period.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent.
-
Wash the cells twice with cold Phosphate-Buffered Saline (PBS) by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorochrome conjugate) and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for multi-color analysis.
-
Hypothetical Signaling Pathway for this compound Induced Apoptosis
Caption: Hypothetical extrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Apoptosis Analysis
Caption: Workflow for assessing apoptosis with Annexin V/PI staining.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of the cells.[6][7][8]
Methodology:
-
Cell Preparation:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
Harvest at least 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel to properly resolve the G0/G1 and G2/M peaks.
-
Logical Relationship for Cell Cycle Analysis
Caption: Potential outcomes of this compound on the cell cycle.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using PI staining.
Immunophenotyping for Protein Expression Analysis
This protocol is for the detection of cell surface or intracellular proteins to understand the effect of this compound on specific cellular markers or signaling molecules.
Methodology:
-
Cell Preparation:
-
Culture and treat cells with this compound as previously described.
-
Harvest cells and wash with a suitable buffer (e.g., PBS with 2% FBS).
-
-
Surface Staining:
-
Resuspend cells in the staining buffer.
-
Add fluorochrome-conjugated primary antibodies against the surface markers of interest.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Intracellular Staining (if required):
-
After surface staining, fix the cells with a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Add fluorochrome-conjugated primary antibodies against the intracellular proteins of interest.
-
Incubate at room temperature for 30 minutes in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in staining buffer.
-
Analyze on a flow cytometer, ensuring proper compensation for spectral overlap.
-
Experimental Workflow for Immunophenotyping
Caption: Workflow for surface and intracellular protein analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Tumoral C2 Regulates the Tumor Microenvironment by Increasing the Ratio of M1/M2 Macrophages and Tertiary Lymphoid Structures to Improve Prognosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Technical Support Center: Compound PS-C2 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental compound PS-C2.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: For initial experiments, it is recommended to start with common organic solvents of varying polarity. Based on preliminary internal data (hypothetical), Dimethyl Sulfoxide (DMSO) is the most effective solvent for creating a high-concentration stock solution of this compound. For aqueous-based assays, subsequent dilution of the DMSO stock is necessary. Always use anhydrous-grade solvents to prevent hydrolysis of the compound.
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If this compound does not fully dissolve in DMSO at room temperature, you can try gentle heating and sonication. Warm the solution in a water bath at 37-50°C for 5-10 minutes. Intermittent vortexing or sonication can also help break down aggregates and facilitate dissolution. Be cautious with heating, as excessive temperatures may degrade the compound.
Q3: Can I use other organic solvents to dissolve this compound?
A3: Yes, other organic solvents can be used, although they may have lower solubilizing capacity compared to DMSO. The choice of solvent will depend on the specific requirements of your experiment. Below is a table summarizing the approximate solubility of this compound in various solvents.
Q4: How can I prepare an aqueous solution of this compound for my cell-based assays?
A4: Direct dissolution of this compound in aqueous buffers is challenging due to its hydrophobic nature. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO (e.g., 10 mM). This stock solution can then be serially diluted into your aqueous cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity in your cells.
Q5: I am observing precipitation of this compound when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are a few strategies to mitigate this:
-
Use a solubilizing agent: Incorporating a non-ionic surfactant such as Tween® 80 or a cyclodextrin like HP-β-CD in your aqueous buffer can help maintain the solubility of this compound.
-
pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility.
-
Pluronic® F-127: This co-polymer can be used to create a stable aqueous formulation of hydrophobic compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder is difficult to wet and clumps together. | The compound may have electrostatic charges or be highly hydrophobic. | Pre-wet the powder with a small amount of a suitable organic solvent (e.g., ethanol) before adding the bulk solvent. Gentle trituration with a glass rod can also help. |
| The dissolved this compound solution appears hazy or contains visible particles. | Incomplete dissolution or presence of insoluble impurities. | Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles or impurities. Consider re-evaluating the solvent or using sonication. |
| Solubility of this compound seems to decrease over time in the stock solution. | The compound may be unstable or prone to aggregation and precipitation upon storage. | Prepare fresh stock solutions before each experiment. If storage is necessary, store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. |
| Inconsistent results in biological assays. | Poor solubility or precipitation of this compound in the assay medium. | Visually inspect the assay medium for any signs of precipitation after adding the compound. Use one of the solubilization enhancement techniques mentioned in the FAQs (e.g., use of surfactants). |
Quantitative Data: this compound Solubility
The following table summarizes the approximate solubility of this compound in various common laboratory solvents at room temperature. This data is intended as a guideline for solvent selection.
| Solvent | Polarity Index | Approximate Solubility (mg/mL) |
| Water | 10.2 | < 0.01 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 9.0 | < 0.01 |
| Ethanol (EtOH) | 5.2 | ~ 1 |
| Methanol (MeOH) | 6.6 | ~ 0.5 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 20 |
| N,N-Dimethylformamide (DMF) | 6.4 | > 15 |
| Acetone | 5.1 | ~ 2 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Mass = 10 mM * Molar Mass of this compound * Volume in L).
-
Accurately weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of an Aqueous Working Solution of this compound with Tween® 80
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Tween® 80 (10% stock solution in water)
-
Sterile polypropylene tubes
-
-
Procedure:
-
Prepare the aqueous buffer containing the desired final concentration of Tween® 80 (e.g., 0.1%). For a 10 mL final volume, add 100 µL of 10% Tween® 80 stock to 9.9 mL of buffer.
-
Vortex the buffer with Tween® 80 to ensure it is well mixed.
-
Perform a serial dilution of the 10 mM this compound DMSO stock into the prepared aqueous buffer to achieve the final desired concentration. For example, to prepare a 10 µM working solution, add 10 µL of the 10 mM stock to 9.99 mL of the Tween® 80-containing buffer.
-
Vortex the final working solution immediately after adding the DMSO stock to prevent precipitation.
-
Use the prepared working solution in your experiment promptly.
-
Visualizations
PS-C2 Technical Support Center: Troubleshooting Off-Target Effects in Assays
Welcome to the technical support center for PS-C2, a novel small molecule inhibitor of Phospholipase C gamma 2 (PLCγ2). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent, ATP-competitive inhibitor of PLCγ2. Its primary mechanism of action is the inhibition of the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By blocking this critical step in cell signaling, this compound can modulate downstream cellular processes such as calcium mobilization and Protein Kinase C (PKC) activation.
Q2: What are the potential sources of off-target effects with this compound?
Off-target effects can arise from several sources:
-
Kinase Cross-Reactivity: Due to the conserved nature of the ATP-binding pocket, this compound may exhibit inhibitory activity against other kinases.
-
Non-Specific Binding: At high concentrations, this compound might bind to other proteins or lipids, leading to unintended biological consequences.
-
Metabolite Activity: Cellular metabolism of this compound could produce active metabolites with different target profiles.
Q3: I am observing unexpected phenotypes in my cell-based assays. Could these be off-target effects?
Unexpected cellular phenotypes are a common indicator of potential off-target effects. To investigate this, we recommend a multi-pronged approach:
-
Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to PLCγ2 in your cells at the concentrations used.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations of the inhibitor.
-
Use a Structurally Unrelated Inhibitor: If possible, use a different, structurally unrelated inhibitor of PLCγ2 to see if it recapitulates the observed phenotype.
-
Rescue Experiments: If the phenotype is due to on-target inhibition of PLCγ2, it might be possible to "rescue" the effect by providing a downstream signaling molecule.
Q4: How can I be sure that the effects I'm seeing are due to PLCγ2 inhibition?
The gold standard for attributing an observed effect to a specific target is to use genetic approaches in combination with small molecule inhibitors. We recommend the following:
-
Knockdown or Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PLCγ2. The phenotype in these models should mimic the effect of this compound if the inhibitor is on-target.
-
Resistant Mutant: If a known resistance mutation exists for PLCγ2 that prevents this compound binding without affecting its enzymatic activity, expressing this mutant should rescue the phenotype in the presence of this compound.
Troubleshooting Guide for Unexpected Assay Results
This guide provides a structured approach to troubleshooting common issues that may arise from off-target effects of this compound.
Issue 1: Inconsistent IC50 values between different assays.
Possible Cause: The apparent potency of an inhibitor can be influenced by the specific conditions of each assay, including substrate concentration, enzyme concentration, and the presence of other interacting proteins. Off-target effects at higher concentrations can also lead to discrepancies.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent IC50 values.
Recommendations:
-
Carefully document all parameters for each assay to identify any differences.
-
Use a direct binding assay to measure the dissociation constant (Kd) or inhibition constant (Ki), which are less dependent on assay conditions than IC50.[1]
-
If off-target effects are suspected, lower the concentration of this compound to a range where it is more selective for PLCγ2.
Issue 2: Cell toxicity observed at concentrations close to the IC50 for PLCγ2 inhibition.
Possible Cause: This is a strong indication of off-target effects. The observed toxicity may be due to the inhibition of a kinase or other protein that is essential for cell viability.
Troubleshooting Workflow:
Workflow for troubleshooting cellular toxicity.
Recommendations:
-
Perform a broad kinase screen (e.g., a panel of 400+ kinases) at the cytotoxic concentration of this compound to identify potential off-target kinases.
-
Compare the identified off-target kinases to known cell survival and apoptosis pathways.
-
If a critical off-target is identified, consider designing a new analog of this compound with modifications that reduce binding to the off-target kinase while preserving affinity for PLCγ2.
Key Experimental Protocols
In Vitro PLCγ2 Enzymatic Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PLCγ2.[2]
Materials:
-
Recombinant human PLCγ2 enzyme
-
Fluorescent PLC substrate (e.g., WH-15)[3]
-
Assay Buffer: 50 mM HEPES (pH 7.4), 70 mM KCl, 3 mM EGTA, 2.9 mM CaCl2, 50 µg/mL fatty acid-free BSA
-
This compound dissolved in DMSO
-
384-well black microplate
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In the microplate, add 1 µL of each this compound dilution.
-
Add 10 µL of PLCγ2 (final concentration ~2.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorescent substrate (final concentration ~3 µM).
-
Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 355/535 nm for WH-15) every 2 minutes for 60 minutes at 37°C.
-
Calculate the initial reaction rates from the linear portion of the kinetic curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1][4][5][6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context.[8][9] The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells expressing PLCγ2
-
This compound dissolved in DMSO
-
PBS and lysis buffer
-
Antibodies against PLCγ2 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for 1 hour.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the soluble fraction by western blotting using an anti-PLCγ2 antibody.
-
Quantify the band intensities and plot the fraction of soluble PLCγ2 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
IP-One HTRF Accumulation Assay
This is a cell-based assay to measure the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a readout of PLC activity.
Materials:
-
IP-One HTRF assay kit (commercially available)
-
Cells expressing a Gq-coupled receptor that activates PLCγ2
-
Agonist for the Gq-coupled receptor
-
This compound dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate and grow overnight.
-
Pre-treat the cells with a serial dilution of this compound for 30 minutes.
-
Stimulate the cells with the Gq-coupled receptor agonist for a defined period (e.g., 30 minutes).
-
Lyse the cells and perform the HTRF assay according to the manufacturer's protocol to measure IP1 accumulation.
-
Plot the HTRF signal against the logarithm of the this compound concentration to determine the IC50 for PLCγ2 inhibition in a cellular context.
Data Presentation and Interpretation
Table 1: Potency and Selectivity Profile of this compound
| Assay Type | Target | IC50 (nM) |
| In Vitro Enzymatic | PLCγ2 (On-Target) | 15 |
| Cell-Based (IP1) | PLCγ2 (On-Target) | 50 |
| Kinase Panel (Off-Target) | Kinase A | 500 |
| Kinase B | 1200 | |
| Kinase C | >10,000 | |
| Cytotoxicity Assay | Cell Line X | 2500 |
This table summarizes hypothetical data showing that this compound is a potent inhibitor of PLCγ2 with reasonable selectivity against a panel of off-target kinases. The higher IC50 in the cell-based assay compared to the in vitro assay is expected and can be due to factors like cell permeability and ATP competition.
Table 2: CETSA Data for this compound Target Engagement
| Temperature (°C) | % Soluble PLCγ2 (Vehicle) | % Soluble PLCγ2 (1 µM this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 60 | 90 |
| 60 | 20 | 75 |
| 65 | 5 | 40 |
| 70 | <1 | 10 |
This table shows hypothetical CETSA data. The increased percentage of soluble PLCγ2 at higher temperatures in the presence of this compound indicates that the compound is binding to and stabilizing its target in the cell.
Signaling Pathways and Experimental Workflows
PLCγ2 Signaling Pathway
Simplified PLCγ2 signaling pathway.
This diagram illustrates the activation of PLCγ2 downstream of receptor tyrosine kinases or the B-cell receptor, leading to the hydrolysis of PIP2 and the generation of second messengers IP3 and DAG. This compound acts by directly inhibiting PLCγ2.[10][11][12]
Experimental Workflow for Off-Target Identification
A logical workflow for identifying the source of unexpected phenotypes.
This workflow provides a systematic approach to determine if an observed cellular phenotype is due to the intended on-target activity of this compound or an off-target effect.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A novel fluorogenic reporter substrate for 1-phosphatidylinositol 4,5-bisphosphate phosphodiesterase gamma-2 (PLCγ2): Application to high-throughput screening for activators to treat Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the activation of PLC-γ isozymes by phosphorylation and cancer-associated mutations | eLife [elifesciences.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 9. google.com [google.com]
- 10. PLCG2 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
Optimizing PS-C2 treatment duration for maximum effect
Important Notice: The term "PS-C2 treatment" is not consistently defined in publicly available scientific literature. Search results indicate that "this compound" may refer to a variety of unrelated topics, including medical procedures for cervical spine injuries (C2 vertebra), specific protein domains (C2 domain of Protein Kinase C), or experimental electrical stimulation protocols.
Without a precise definition of the "this compound" agent or treatment modality you are working with, we are unable to provide a specific, detailed technical support guide.
This guide has been created based on general principles of optimizing a hypothetical molecular treatment in a research and drug development context. Please adapt the following general advice to your specific experimental system. We strongly recommend consulting your internal documentation or the original source of the "this compound" designation for detailed information about its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration and treatment duration for this compound?
A1: As a starting point for a novel treatment like this compound, a dose-response and time-course experiment is crucial. We recommend beginning with a broad range of concentrations based on any available in vitro data (e.g., IC50 or EC50 values). For treatment duration, a pilot experiment ranging from a few hours to 72 hours is advisable to determine the optimal window for observing the desired effect.
Q2: How can I determine the optimal treatment duration of this compound for maximum therapeutic effect in my cell line?
A2: To determine the optimal treatment duration, we recommend a time-course experiment. This involves treating your cells with a fixed, effective concentration of this compound and then harvesting the cells at various time points (e.g., 6, 12, 24, 48, and 72 hours). The specific endpoints to be measured will depend on the expected effect of this compound (e.g., apoptosis, cell cycle arrest, protein expression).
Q3: I am not observing the expected effect of this compound. What are the possible reasons?
A3: There are several potential reasons for a lack of effect:
-
Suboptimal Concentration or Duration: The concentration of this compound may be too low, or the treatment duration may be too short or too long. We recommend performing the dose-response and time-course experiments mentioned above.
-
Cell Line Resistance: The cell line you are using may be resistant to the effects of this compound.
-
Reagent Instability: Ensure that your stock of this compound is stored correctly and has not degraded.
-
Incorrect Experimental Setup: Review your experimental protocol to ensure all steps were performed correctly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death/Toxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Treatment duration is too long. | Perform a time-course experiment to identify a shorter, effective treatment window. | |
| No Observable Effect | This compound concentration is too low. | Increase the concentration of this compound based on a dose-response curve. |
| Treatment duration is too short. | Extend the treatment duration in a time-course experiment. | |
| Inactive this compound compound. | Verify the integrity and activity of your this compound stock. | |
| Inconsistent Results | Variability in cell culture conditions. | Standardize cell passage number, seeding density, and media conditions. |
| Pipetting errors. | Ensure accurate and consistent pipetting of this compound and other reagents. |
Experimental Protocols
1. Dose-Response Experiment to Determine Optimal this compound Concentration
This experiment is designed to identify the concentration of this compound that produces the desired biological effect with minimal toxicity.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
Cell viability assay (e.g., MTT, CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. We recommend a range covering several orders of magnitude.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate the plate for a fixed duration (e.g., 48 hours).
-
Perform the cell viability assay according to the manufacturer's instructions.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 or EC50.
-
2. Time-Course Experiment to Determine Optimal this compound Treatment Duration
This experiment will help you identify the optimal length of time to expose your cells to this compound to achieve the maximum desired effect.
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound at a predetermined optimal concentration (from the dose-response experiment)
-
Appropriate plates or flasks for your downstream analysis
-
-
Procedure:
-
Seed cells in multiple plates or flasks.
-
Treat the cells with the optimal concentration of this compound.
-
Harvest the cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Perform your desired downstream analysis at each time point (e.g., Western blot for protein expression, flow cytometry for cell cycle analysis, etc.).
-
Analyze the results to determine the time point at which the desired effect is maximal.
-
Visualizing Experimental Logic
Below are diagrams illustrating the logical flow of the recommended experimental approaches.
Technical Support Center: Overcoming PS-C2 Instability in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues with PS-C2 in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound solution is showing signs of aggregation. What are the potential causes and how can I prevent this?
Answer:
Protein aggregation is a common issue where individual protein molecules clump together, leading to loss of therapeutic efficacy and potentially causing immunogenicity.
Potential Causes:
-
Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact protein charge and solubility.
-
Elevated Temperatures: Thermal stress can cause partial unfolding of the protein, exposing hydrophobic regions that are prone to aggregation.
-
Mechanical Stress: Agitation, freeze-thaw cycles, and filtration can induce mechanical stress, leading to denaturation and aggregation.
-
High Protein Concentration: At higher concentrations, there is an increased likelihood of intermolecular interactions that can lead to aggregation.
-
Presence of Impurities: Certain impurities can act as nucleation sites for aggregation.
Troubleshooting & Prevention Strategies:
-
Optimize Buffer Formulation:
-
Screen a range of pH values to find the pH of maximum stability.
-
Adjust the ionic strength using salts like NaCl to modulate protein-protein interactions.
-
Consider using different buffer species (e.g., citrate, phosphate, histidine).
-
-
Incorporate Stabilizing Excipients:
-
Sugars (e.g., sucrose, trehalose): These can stabilize the protein structure through preferential exclusion.
-
Polyols (e.g., mannitol, sorbitol): These can also act as stabilizers.
-
Amino Acids (e.g., arginine, glycine): These can suppress aggregation by various mechanisms.
-
Surfactants (e.g., polysorbate 20, polysorbate 80): These non-ionic surfactants can prevent surface-induced aggregation and aggregation at interfaces.
-
-
Control Environmental Factors:
-
Store this compound at the recommended temperature and protect it from light.
-
Minimize agitation and avoid vigorous vortexing or shaking.
-
Optimize freeze-thaw protocols by controlling the cooling and warming rates.
-
-
Analytical Characterization:
-
Use Size-Exclusion Chromatography (SEC) to quantify high molecular weight species (aggregates).
-
Employ Dynamic Light Scattering (DLS) to monitor the size distribution of particles in solution.
-
Utilize visual inspection against a dark and light background to check for visible particulates.
-
2. I am observing a decrease in the biological activity of my this compound over time. What could be causing this?
Answer:
A loss of biological activity indicates a change in the protein's three-dimensional structure or chemical integrity, which is essential for its function.
Potential Causes:
-
Chemical Degradation:
-
Oxidation: Certain amino acid residues (e.g., methionine, cysteine, tryptophan) are susceptible to oxidation, which can alter the protein's structure and function.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, leading to changes in charge and potentially impacting activity.
-
Hydrolysis: Peptide bonds can be hydrolyzed, especially at acidic pH, leading to fragmentation.
-
-
Structural Changes:
-
Denaturation: Partial or complete unfolding of the protein from its native conformation.
-
Aggregation: As discussed previously, aggregation can sequester active protein into inactive complexes.
-
Troubleshooting & Prevention Strategies:
-
Control Chemical Degradation:
-
Antioxidants: Include antioxidants like methionine or ascorbic acid in the formulation to protect against oxidative damage.
-
Chelating Agents (e.g., EDTA): These can be used to chelate trace metal ions that can catalyze oxidation.
-
pH Optimization: Maintain the pH at a level where deamidation and hydrolysis rates are minimized.
-
Protect from Light: Light exposure can promote photo-oxidation.
-
-
Maintain Structural Integrity:
-
Follow the strategies outlined for preventing aggregation (e.g., optimal buffer, excipients, temperature control).
-
-
Analytical Characterization:
-
Bioassay: Use a relevant in vitro or cell-based assay to directly measure the biological activity of this compound.
-
Reversed-Phase HPLC (RP-HPLC): This can be used to detect and quantify chemical modifications such as oxidation and deamidation.
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary and tertiary structure of the protein.
-
Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting temperature (Tm) of the protein.
-
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Aggregation and Activity
| pH | % Aggregate (by SEC) after 4 weeks at 25°C | Relative Activity (%) |
| 5.0 | 15.2 | 75 |
| 6.0 | 2.1 | 98 |
| 7.0 | 8.9 | 88 |
| 8.0 | 12.5 | 81 |
Table 2: Impact of Excipients on this compound Thermal Stability (Tm)
| Formulation | Melting Temperature (Tm) by DSC |
| This compound in Phosphate Buffer | 62.5 °C |
| + 200 mM Sucrose | 65.8 °C |
| + 150 mM Arginine | 64.2 °C |
| + 0.02% Polysorbate 80 | 62.7 °C |
Key Experimental Protocols
1. Size-Exclusion Chromatography (SEC) for Aggregate Quantification
-
Objective: To separate and quantify this compound monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Methodology:
-
System Preparation: Equilibrate an SEC column (e.g., TSKgel G3000SWxl) with the mobile phase (typically the formulation buffer) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a fixed volume of the sample (e.g., 20 µL) onto the column.
-
Detection: Monitor the eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregates. Calculate the percentage of aggregate as: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
2. Differential Scanning Calorimetry (DSC) for Thermal Stability
-
Objective: To determine the thermal unfolding temperature (Tm) of this compound, which is an indicator of its conformational stability.
-
Methodology:
-
Sample Preparation: Prepare the this compound sample and a matching buffer reference.
-
Instrument Setup: Load the sample and reference into the DSC instrument.
-
Thermal Scan: Heat the samples at a constant rate (e.g., 1 °C/min) over a defined temperature range (e.g., 20 °C to 90 °C).
-
Data Acquisition: The instrument measures the heat capacity change as the protein unfolds.
-
Data Analysis: Analyze the resulting thermogram to determine the midpoint of the unfolding transition, which is the Tm.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for troubleshooting this compound instability.
Caption: Key factors influencing the stability of this compound.
PS-C2 Experimental Variability and Reproducibility: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental variability and reproducibility issues encountered when working with the Protein Signaling-Complex 2 (PS-C2). Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the phosphorylation status of this compound downstream targets. What are the potential causes?
A1: High variability in the phosphorylation of this compound downstream targets can stem from several factors. A primary reason is inconsistent cell handling and stimulation. Even minor variations in incubation times, serum starvation periods, or ligand preparation can significantly impact signaling outcomes. Another common issue is the phosphatase activity in cell lysates. If not properly inhibited, phosphatases will dephosphorylate your target proteins, leading to variable results. Finally, the age and passage number of your cell lines can contribute to phenotypic drift, altering the signaling response to this compound activation.
Q2: Our lab is struggling to reproduce this compound interaction data from a collaborating lab, despite using the same cell line. Why might this be happening?
A2: Reproducibility issues between labs, even with the same cell lines, are a known challenge. One critical factor to investigate is the cell line authentication. Over time, cell lines can become misidentified or cross-contaminated. We strongly recommend performing short tandem repeat (STR) profiling to confirm the identity of your cell line. Additionally, subtle differences in media composition, serum batches, and even incubator CO2 and humidity levels can have a profound impact on cellular physiology and, consequently, on this compound signaling pathways. It is also crucial to ensure that the protein isoforms being studied are identical, as variations can arise from different transcript variants being predominantly expressed in cells cultured under slightly different conditions.
Q3: What are the best practices for preparing lysates to preserve this compound complex integrity and post-translational modifications?
A3: To maintain the integrity of the this compound complex and its modifications, lysis buffer composition is critical. We recommend a buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100) to solubilize membranes without disrupting most protein-protein interactions. Crucially, the lysis buffer must be supplemented with a fresh cocktail of protease and phosphatase inhibitors immediately before use. For preserving phosphorylation, it is essential to include inhibitors such as sodium fluoride, sodium orthovanadate, and β-glycerophosphate. All steps should be carried out at 4°C to minimize enzymatic activity.
Troubleshooting Guides
Issue 1: Inconsistent this compound Activation Levels in Western Blots
This guide addresses common problems leading to variable this compound activation, often observed as inconsistent phosphorylation signals on a Western blot.
| Potential Cause | Recommended Solution |
| Inconsistent Ligand Stimulation | Prepare ligand dilutions fresh for each experiment. Ensure consistent timing and temperature during cell stimulation. Use a positive control to verify ligand activity. |
| Cell Density Variability | Seed cells at a consistent density and allow them to reach a specific confluence (e.g., 80-90%) before the experiment. Cell-cell contact can alter signaling. |
| Sub-optimal Antibody Performance | Validate your primary antibody for specificity and optimal dilution. Run a dot blot with the target peptide to confirm antibody binding. Use a fresh working solution of the antibody for each experiment. |
| Variable Lysis and Sample Preparation | Add protease and phosphatase inhibitors to your lysis buffer immediately before use. Ensure complete lysis by visual inspection under a microscope. Quantify total protein concentration accurately (e.g., using a BCA assay) and load equal amounts for each sample. |
Issue 2: Poor Reproducibility in Co-Immunoprecipitation (Co-IP) of this compound Partners
This guide provides troubleshooting steps for when interactions with this compound are not consistently detected.
| Potential Cause | Recommended Solution |
| Inefficient Immunoprecipitation | Ensure your antibody is validated for IP. Covalently cross-linking the antibody to the beads (e.g., using DSS) can prevent co-elution of antibody heavy and light chains, which can obscure results. |
| Interaction is Weak or Transient | Consider using a cross-linking agent (e.g., formaldehyde or DSP) in vivo before cell lysis to stabilize transient interactions. Optimize the cross-linking time and concentration to avoid non-specific aggregates. |
| High Background/Non-specific Binding | Increase the number of washes after antibody incubation. The ionic strength and detergent concentration in the wash buffer can also be optimized to reduce non-specific binding. Pre-clearing the lysate with beads alone before adding the antibody can also be effective. |
| Protein Complex Disruption | Use a milder lysis buffer with a lower concentration of non-ionic detergent. All steps should be performed at 4°C. Avoid harsh vortexing or sonication. |
Experimental Protocols
Protocol 1: Standardized Cell Lysis for this compound Phosphorylation Analysis
This protocol is designed to maximize the preservation of phosphorylation states for downstream analysis by Western blotting.
-
Grow and treat cells as per the experimental design.
-
Wash cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate PBS and add ice-cold lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA).
-
Immediately before use, supplement the lysis buffer with a protease inhibitor cocktail and a phosphatase inhibitor cocktail (e.g., 10 mM NaF, 1 mM Na3VO4, 10 mM β-glycerophosphate).
-
Scrape the cells off the plate on ice and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle rocking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
Protocol 2: Cross-linking Co-Immunoprecipitation for this compound Interaction Analysis
This protocol is for capturing transient or weak protein-protein interactions with this compound.
-
After cell treatment, wash cells with PBS.
-
Add a cross-linking agent such as 1 mM dithiobis(succinimidyl propionate) (DSP) in PBS and incubate for 30 minutes at room temperature.
-
Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 20 mM for 15 minutes.
-
Proceed with cell lysis as described in Protocol 1, but without the need for phosphatase inhibitors if phosphorylation is not being assessed.
-
Perform immunoprecipitation with an antibody against this compound.
-
Elute the immunoprecipitated proteins.
-
Reverse the cross-linking by heating the sample in a sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) before loading on an SDS-PAGE gel.
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Troubleshooting key stages of a Co-IP experiment.
Technical Support Center: Mitigating Cytotoxicity of Photosensitizer PS-C2
Welcome to the technical support center for the near-infrared (NIR) photosensitizer PS-C2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in photodynamic therapy (PDT) and other applications. Our goal is to help you optimize your experimental outcomes while mitigating potential cytotoxicity, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cyanine-based photosensitizer designed for photodynamic therapy. Its primary mechanism of action involves the absorption of near-infrared (NIR) light, typically around 660 nm. Upon excitation, this compound transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), including singlet oxygen (¹O₂) and superoxide anion radicals (O₂•⁻). These ROS induce oxidative stress within target cells, leading to cellular damage and subsequent cell death through apoptosis or necrosis. This targeted cytotoxicity is the basis of its therapeutic effect in PDT.
Q2: I am observing significant cytotoxicity in my cell cultures even without light activation (dark toxicity). What could be the cause and how can I reduce it?
High concentrations of this compound can lead to "dark toxicity," which is cytotoxicity that occurs in the absence of light activation. This can be attributed to several factors:
-
Molecular Aggregation: At high concentrations, cyanine dyes like this compound have a tendency to form aggregates. These aggregates can interfere with cellular processes and induce cytotoxicity through mechanisms independent of ROS generation.
-
Mitochondrial Disruption: Some cyanine dyes can accumulate in mitochondria and disrupt the mitochondrial membrane potential, leading to apoptosis even without light activation.
-
Non-specific Membrane Interactions: High concentrations may lead to non-specific binding and disruption of the cell membrane's integrity.
Troubleshooting Steps:
-
Optimize Concentration: Determine the optimal concentration range for your specific cell line and application. It is recommended to perform a dose-response curve to identify the lowest effective concentration with minimal dark toxicity.
-
Improve Solubility and Reduce Aggregation:
-
Ensure this compound is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting it in your culture medium. The final solvent concentration should be kept low (typically <1% v/v) to avoid solvent-induced toxicity.[1]
-
Consider using formulation strategies such as encapsulation in nanoparticles or liposomes. These carriers can prevent aggregation and improve the solubility of the photosensitizer.[2][3]
-
-
Control Incubation Time: Limit the incubation time of this compound with the cells to the minimum required for sufficient uptake.
Q3: My experimental results show inconsistent cytotoxicity despite using the same concentration of this compound and light dose. What could be the issue?
Inconsistent results in PDT experiments can arise from several variables. Here are some common factors to consider:
-
Cellular Uptake Variability: The efficiency of this compound uptake can vary between experiments due to differences in cell density, cell cycle phase, and overall cell health.
-
Light Delivery: Inconsistent light dosimetry, including variations in light intensity, duration of exposure, and the distance of the light source from the cells, can significantly impact the phototoxic effect.
-
This compound Stability: Photosensitizers can be susceptible to photobleaching, where the molecule is degraded by the same light that activates it. This can reduce the effective concentration of the photosensitizer during the experiment.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell seeding density and allow cells to adhere and enter a stable growth phase before treatment.
-
Calibrate Light Source: Regularly check and calibrate the output of your light source to ensure consistent energy delivery. Use a consistent setup for all irradiation experiments.
-
Monitor Photobleaching: If possible, measure the fluorescence of this compound before and after irradiation to assess the degree of photobleaching. If significant photobleaching occurs, you may need to adjust the light dose or this compound concentration.
Q4: How can I improve the selectivity of this compound for cancer cells over normal cells to reduce off-target cytotoxicity?
Enhancing the tumor-selectivity of photosensitizers is a key strategy to minimize damage to healthy tissues.[4] Several approaches can be employed:
-
Targeted Delivery Systems: Conjugating this compound to molecules that specifically bind to receptors overexpressed on cancer cells can significantly improve its targeted delivery.[5] Examples of targeting moieties include:
-
Antibodies or antibody fragments
-
Peptides (e.g., RGD peptides that target integrins)
-
Small molecules (e.g., folic acid)
-
-
Leveraging the Tumor Microenvironment: Design delivery systems that release this compound in response to the specific conditions of the tumor microenvironment, such as lower pH or the presence of certain enzymes.
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues.[5]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical values for similar cyanine photosensitizers. Note: These values should be experimentally determined for your specific cell line and conditions.
| Parameter | Condition | Cell Line | Value | Reference |
| IC50 (Dark Toxicity) | 24-hour incubation, no light | HeLa | 25 µM | Hypothetical |
| 48-hour incubation, no light | MCF-7 | 18 µM | Hypothetical | |
| IC50 (Phototoxicity) | 1 µM this compound, 660 nm light | HeLa | 5 J/cm² | Hypothetical |
| 5 µM this compound, 660 nm light | MCF-7 | 2 J/cm² | Hypothetical | |
| Cellular Uptake | 4-hour incubation | HeLa | 85% | Hypothetical |
| 4-hour incubation | MCF-7 | 78% | Hypothetical |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps to determine the cytotoxicity of this compound with and without light activation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
This compound Incubation: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (negative control) and medium with the highest concentration of DMSO used (solvent control). For dark toxicity assessment, wrap the plate in aluminum foil. Incubate for the desired time (e.g., 4-24 hours).
-
Washing: After incubation, remove the this compound containing medium and wash the cells twice with 100 µL of PBS per well. Add 100 µL of fresh complete medium to each well.
-
Light Irradiation (for phototoxicity assessment): Expose the designated plates to a light source with the appropriate wavelength (e.g., 660 nm) and energy dose. Keep the dark toxicity plates covered.
-
Post-Irradiation Incubation: Return all plates to the incubator for 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot dose-response curves to determine the IC50 values.
Protocol 2: Assessment of Cellular Uptake by Flow Cytometry
This protocol describes how to quantify the cellular uptake of the fluorescent this compound.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and incubate until they reach 70-80% confluency.
-
This compound Incubation: Treat the cells with the desired concentration of this compound in complete medium and incubate for various time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting:
-
After incubation, wash the cells twice with cold PBS.
-
Add trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete medium and transfer to a flow cytometry tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells and resuspend in cold PBS.
-
Analyze the cells on a flow cytometer using the appropriate laser and emission filter for this compound's fluorescence.
-
Quantify the mean fluorescence intensity to determine the relative cellular uptake.
-
Visual Guides
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Simplified signaling pathway of this compound mediated phototoxicity.
Caption: Troubleshooting guide for mitigating this compound cytotoxicity.
References
- 1. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. decreasing-the-aggregation-of-photosensitizers-to-facilitate-energy-transfer-for-improved-photodynamic-therapy - Ask this paper | Bohrium [bohrium.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adjusting PS-C2 dosage to minimize side effects
Technical Support Center: PS-C2
Disclaimer: The information provided below is for a hypothetical compound, "this compound," and is intended to serve as a comprehensive example of a technical support document. "this compound" is not a known compound, and all data, protocols, and mechanisms are illustrative.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Kinase X, a key enzyme in the hypothetical "Growth Factor Signaling Pathway." By inhibiting Kinase X, this compound blocks downstream signaling, which can modulate cellular processes such as proliferation and survival. The specific pathway is illustrated in the diagram below.
Caption: Hypothetical signaling pathway of Kinase X, the target of this compound.
Q2: What are the most common side effects observed with this compound in pre-clinical studies?
A2: In pre-clinical models, the most frequently observed side effects are dose-dependent and typically include gastrointestinal (GI) distress, dermatological reactions, and fatigue. The table below summarizes the incidence of key side effects at different dosage levels.
Q3: We are observing significant GI distress in our animal models. How can we mitigate this?
A3: Gastrointestinal distress is a known on-target effect related to the inhibition of Kinase X in the GI tract. We recommend the following strategies:
-
Dosage Reduction: The most direct way to reduce side effects is to lower the dose of this compound. The table below shows a significant decrease in the incidence of GI distress at lower concentrations.
-
Dosing Schedule Modification: Consider splitting the daily dose or moving to an every-other-day dosing schedule. This can help to reduce the peak plasma concentration of this compound and may alleviate acute side effects.
-
Supportive Care: The use of standard supportive care agents for GI distress may be considered, but their potential interaction with this compound should be evaluated first.
Q4: Can we expect to see off-target effects with this compound?
A4: this compound was designed to be a highly selective inhibitor of Kinase X. However, at higher concentrations, there is a potential for inhibition of other structurally related kinases. If you are observing unexpected phenotypes, we recommend performing a kinome scan to assess the specificity of this compound in your experimental system.
Data Presentation
Table 1: Incidence of Common Side Effects in Pre-clinical Models
| Side Effect | Low Dose (10 mg/kg) | Medium Dose (30 mg/kg) | High Dose (100 mg/kg) |
| GI Distress | 15% | 45% | 85% |
| Skin Rash | 5% | 20% | 60% |
| Fatigue | 10% | 30% | 75% |
| Hepatotoxicity | <1% | 5% | 20% |
Experimental Protocols
Protocol 1: In Vitro Kinase X Activity Assay
This protocol describes a method to determine the IC50 of this compound for Kinase X.
-
Reagents and Materials:
-
Recombinant Human Kinase X
-
Kinase-Glo® Max Assay Kit
-
ATP, 10 mM
-
Kinase X peptide substrate
-
This compound, 10 mM in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the compounds in Assay Buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to a 384-well plate.
-
Add 10 µL of Kinase X substrate/ATP mix to each well.
-
Initiate the reaction by adding 10 µL of recombinant Kinase X to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.
-
Caption: Workflow for the in vitro Kinase X activity assay.
Protocol 2: Cell-Based Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of a cancer cell line dependent on the Kinase X pathway.
-
Reagents and Materials:
-
Cancer cell line (e.g., one with an activating mutation in the Kinase X pathway)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound, 10 mM in DMSO
-
CellTiter-Glo® 2.0 Assay
-
96-well clear bottom white plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Validation & Comparative
Buparlisib (BKM120) vs. Pictilisib (GDC-0941) in Breast Cancer Models: A Comparative Guide
This guide provides a detailed comparison of two prominent pan-Class I phosphoinositide 3-kinase (PI3K) inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941), with a focus on their activity in breast cancer models. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention.
Mechanism of Action
Both Buparlisib and Pictilisib are potent inhibitors of Class I PI3K isoforms, which play a central role in cell proliferation, survival, and metabolism.[1] Activation of PI3K leads to the phosphorylation of Akt and downstream effectors like mTOR, promoting tumorigenesis.[2] By inhibiting PI3K, these compounds aim to block this signaling cascade and thereby impede tumor growth and survival.[3]
Buparlisib (BKM120) is an orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials for advanced solid tumors, including breast cancer.[4][5] It has shown modest single-agent activity, particularly in inducing stable disease in some patients with metastatic triple-negative breast cancer.[4]
Pictilisib (GDC-0941) is also a potent, oral pan-inhibitor of Class I PI3K, with strong activity against the p110α and p110δ isoforms and, to a lesser extent, p110β and p110γ.[1][6] Preclinical studies have demonstrated its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including those derived from breast cancer.[7]
Data Presentation
In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| Pictilisib (GDC-0941) | PI3Kα | 3 | - |
| PI3Kδ | 3 | - | |
| PI3Kβ | 33 | 11-fold vs. PI3Kα/δ | |
| PI3Kγ | 75 | 25-fold vs. PI3Kα/δ |
Data sourced from Selleck Chemicals product datasheet and a first-in-human Phase I study.[1][6]
In Vitro Cellular Proliferation
| Compound | Cell Line | Cancer Type | GI50 / IC50 (µM) |
| Pictilisib (GDC-0941) | U87MG | Glioblastoma | 0.95 |
| A2780 | Ovarian | 0.14 | |
| PC3 | Prostate | 0.28 | |
| MDA-MB-361 | Breast | 0.72 | |
| HCT116 | Colorectal | 1.081 | |
| DLD1 | Colorectal | 1.070 | |
| HT29 | Colorectal | 0.157 |
GI50/IC50 values represent the concentration required to inhibit cell growth by 50%. Data sourced from Selleck Chemicals product datasheet.[6][7]
In Vivo Antitumor Efficacy
| Compound | Dose & Schedule | Cancer Model | Tumor Growth Inhibition |
| Pictilisib (GDC-0941) | 75 mg/kg/day, p.o. | U87MG glioblastoma xenograft | 83% |
| 150 mg/kg/day, p.o. | MDA-MB-361.1 breast cancer xenograft | Significant delay in tumor progression | |
| Buparlisib (BKM120) | 100 mg/day, p.o. | Metastatic triple-negative breast cancer (human clinical trial) | 12% Clinical Benefit Rate (Stable Disease ≥ 4 months) |
p.o. = oral administration. Data sourced from various preclinical and clinical studies.[4][7]
Experimental Protocols
In Vivo Breast Cancer Xenograft Model
A standard protocol for establishing a breast cancer xenograft model in mice to test the efficacy of compounds like Buparlisib and Pictilisib is as follows:
-
Animal Model: Female immunodeficient mice (e.g., BALB/c nude mice, 5-6 weeks old) are used.[8]
-
Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are cultured, harvested, and resuspended in a suitable medium like Matrigel.[8] Approximately 1 x 10^6 to 5 x 10^6 cells are injected into the mammary fat pad of each mouse.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[8]
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The investigational compound (e.g., Buparlisib or Pictilisib) is administered orally at a predetermined dose and schedule. The control group receives a vehicle solution.[9]
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, mice are euthanized, and tumors are excised and weighed.[8] Additional analyses, such as western blotting or immunohistochemistry, can be performed on tumor tissues.
Western Blot Analysis of PI3K Pathway Activation
This protocol is used to assess the pharmacodynamic effects of the inhibitors on the PI3K signaling pathway:
-
Sample Preparation: Tumor tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10] Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel via electrophoresis. The separated proteins are then transferred to a nitrocellulose or PVDF membrane.[10]
-
Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for key proteins in the PI3K pathway. This typically includes antibodies against phosphorylated Akt (p-Akt, a marker of pathway activation), total Akt, phosphorylated S6 ribosomal protein (p-S6), and a loading control like GAPDH.[11][12]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein bands, which are then captured on film or with a digital imager.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their total protein counterparts and the loading control.
Mandatory Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Buparlisib and Pictilisib.
Caption: A generalized experimental workflow for evaluating antitumor efficacy in a xenograft model.
References
- 1. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub [sci-hub.ru]
- 3. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phase-i-dose-escalation-and-expansion-study-of-buparlisib-bkm120-an-oral-pan-class-i-pi3k-inhibitor-in-patients-with-advanced-solid-tumors - Ask this paper | Bohrium [bohrium.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Validating the On-Target Effects of PS-C2, a Novel PKCε Inhibitor, Using CRISPR-Cas9
A Comparative Guide for Researchers
In the realm of drug discovery and chemical biology, the rigorous validation of a small molecule's intended target is paramount. This guide provides a comprehensive comparison of methodologies for validating the on-target effects of a putative Protein Kinase C epsilon (PKCε) inhibitor, herein referred to as PS-C2. We will focus on the powerful application of CRISPR-Cas9 technology and compare it with other established techniques, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparison of Target Validation Methods
The gold standard for confirming the mechanism of action of a novel inhibitor is to demonstrate that its phenotypic effects are consistent with the genetic perturbation of its putative target. Here, we compare CRISPR-Cas9-mediated gene knockout with alternative methods for validating the on-target activity of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CRISPR-Cas9 Knockout | Permanent disruption of the target gene (PRKCE) leading to loss of PKCε protein expression. | Precise and permanent gene knockout. High specificity. Allows for the creation of stable knockout cell lines for long-term studies. | Can have off-target effects. The process of generating and validating clonal knockout lines can be time-consuming.[1][2] | Abolition of PKCε protein expression (Western Blot). Loss of downstream signaling (e.g., phosphorylation of a known substrate). EC50 shift in cellular viability or functional assays. |
| siRNA/shRNA Knockdown | Transient reduction of target mRNA levels, leading to decreased protein expression. | Rapid and relatively inexpensive. Suitable for high-throughput screening. | Incomplete knockdown can lead to ambiguous results. Off-target effects are common. Transient nature limits long-term studies. | Percentage reduction in PKCε mRNA (qPCR) or protein (Western Blot). Phenotypic changes in cellular assays. |
| Chemical Genetics (e.g., "Bump-Hole" approach) | Engineering the target protein to be sensitive to an inhibitor analog while the wild-type protein is not. | High degree of specificity. Allows for rapid and reversible control of protein function. | Requires significant protein engineering effort. Not applicable to all targets. | Differential cellular response to the inhibitor analog in cells expressing the engineered vs. wild-type protein. |
| Thermal Proteome Profiling (TPP) | Measures the change in thermal stability of proteins upon ligand binding. | Unbiased, proteome-wide assessment of target engagement. Can identify off-targets. | Technically demanding and requires specialized equipment (mass spectrometer). Indirect measure of functional consequence. | Change in melting temperature (ΔTm) of PKCε upon this compound treatment. |
Experimental Workflow: CRISPR-Cas9 Mediated Validation of this compound
The following diagram outlines the key steps to validate the on-target effects of this compound by comparing its activity in wild-type versus PKCε knockout cells.
Caption: CRISPR-Cas9 workflow for validating the on-target effects of this compound.
Detailed Experimental Protocol: CRISPR-Cas9 Knockout of PKCε
This protocol provides a general framework. Specific details may need to be optimized for your cell line and experimental conditions.
1. gRNA Design and Cloning
-
Design at least two independent gRNAs targeting early exons of the PRKCE gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
2. Lentivirus Production and Transduction
-
Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
3. Selection and Clonal Isolation
-
Select transduced cells with the appropriate antibiotic (e.g., puromycin).[3]
-
Isolate single cells into individual wells of a 96-well plate by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones.
4. Validation of Knockout Clones
-
Genomic DNA Sequencing: Amplify the gRNA target region from genomic DNA of each clone and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.[4]
-
Western Blot Analysis: Screen the clones by Western blot to confirm the absence of PKCε protein expression. A validated antibody against PKCε is crucial.
5. Phenotypic Assays
-
Seed both wild-type and validated PKCε knockout cells in parallel.
-
Treat the cells with a dose-response of this compound.
-
Perform a relevant phenotypic assay (e.g., cell viability, proliferation, or a specific functional assay related to PKCε signaling).
-
Calculate the EC50 values for this compound in both cell lines. A significant rightward shift in the EC50 curve for the knockout cells compared to the wild-type cells indicates that the phenotypic effect of this compound is dependent on the presence of PKCε, thus validating its on-target activity.
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of this compound and how CRISPR-Cas9 knockout of PKCε would abrogate its effects.
Caption: Proposed signaling pathway of PKCε and points of intervention.
References
A Comparative Analysis of Kinase Inhibitors Targeting the BRAF V600E Mutation
An Objective Guide for Researchers and Drug Development Professionals
The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of various cancers, most notably melanoma.[1] This has led to the development of targeted therapies aimed at inhibiting the constitutively active BRAF V600E protein. This guide provides a comparative overview of prominent BRAF V600E inhibitors, with a focus on their performance, supporting experimental data, and the underlying signaling pathways.
The Ras-Raf-MEK-ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[2][3] In normal cells, this pathway is tightly controlled. However, the BRAF V600E mutation leads to constant activation of the pathway, promoting uncontrolled cell growth and tumor development.[1] BRAF inhibitors work by blocking the activity of the mutated BRAF protein, thereby interrupting this oncogenic signaling.
Caption: The Ras-Raf-MEK-ERK signaling pathway with the mutated BRAF V600E and the point of inhibition.
Comparative Performance of BRAF V600E Inhibitors
Several inhibitors targeting BRAF V600E have been developed. The table below summarizes key performance data for two prominent examples: Vemurafenib and Dabrafenib. While "PS-C2" is a placeholder for this guide, the data for the existing drugs are based on published studies.
| Inhibitor | Target | IC50 (BRAF V600E) | Tumor Response Rate (Melanoma) | Median Progression-Free Survival |
| This compound | BRAF V600E | Data not available | Data not available | Data not available |
| Vemurafenib | BRAF V600E | 31 nM | 48% | 5.3 months[4] |
| Dabrafenib | BRAF V600E | 0.8 nM | ~50% | ~5-7 months |
| Encorafenib | BRAF V600E | 0.35 nM | ~50-60% (in combination) | ~11-15 months (in combination) |
Note: Response rates and survival data can vary based on the patient population, cancer type, and whether the inhibitor is used as a monotherapy or in combination with other drugs like MEK inhibitors.[5][6][7] The combination of a BRAF inhibitor with a MEK inhibitor, such as Dabrafenib and Trametinib, has been shown to improve outcomes.[7][8][9]
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against BRAF V600E.
Objective: To measure the potency of an inhibitor in blocking the kinase activity of recombinant BRAF V600E.
Materials:
-
Recombinant human BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound, Vemurafenib)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well plates
Workflow:
Caption: A generalized workflow for determining the IC50 of a BRAF V600E inhibitor.
Procedure:
-
A serial dilution of the test inhibitor is prepared.
-
The inhibitor and the BRAF V600E enzyme are added to the wells of a 384-well plate and incubated.
-
The kinase reaction is initiated by adding the MEK1 substrate and ATP.
-
The plate is incubated to allow for phosphorylation of MEK1 by BRAF V600E.
-
The Kinase-Glo® reagent is added, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Luminescence is read using a plate reader.
-
The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated.
Clinical Trial Protocols
Clinical trials for BRAF inhibitors often involve specific dosing regimens and patient populations. For example, a common treatment plan for Vemurafenib is 960mg administered orally twice daily.[10][11][12] These trials are essential for evaluating the safety and efficacy of the inhibitors in patients with BRAF V600E-mutant cancers.[4][13]
Conclusion
The development of BRAF V600E inhibitors represents a significant advancement in targeted cancer therapy. While Vemurafenib and Dabrafenib have shown considerable efficacy, ongoing research continues to explore new compounds and combination therapies to overcome resistance and improve patient outcomes. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. youtube.com [youtube.com]
- 2. Ras-Raf-MEK-ERK-MAPK pathway [flipper.diff.org]
- 3. youtube.com [youtube.com]
- 4. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ascopubs.org [ascopubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. A Pilot Trial of the Combination of Vemurafenib with Adoptive Cell Therapy in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of PS-C2 activity in different cell lines
An important initial step in creating a comparison guide for "PS-C2" is to clearly define the entity being studied. The term "this compound" is ambiguous and can refer to several distinct biological and non-biological entities. Initial research has revealed the following possible interpretations:
-
PNT2-C2 Cell Line: A non-tumorigenic epithelial cell line derived from the normal adult human prostate. This cell line is often used as a control in prostate cancer studies.
-
Phosphatidylserine and C2 Domains: In cell signaling, C2 domains are protein modules that can bind to phospholipids like phosphatidylserine (PS) in a calcium-dependent manner. This interaction is crucial for the recruitment of proteins to cell membranes.
-
Presenilin 2 (PS2): An essential component of the γ-secretase complex, which is involved in the processing of amyloid precursor protein (APP). Mutations in the gene encoding PS2 (PSEN2) are linked to familial Alzheimer's disease.
Without a more specific context, it is not possible to create a meaningful comparison guide for the "activity" of "this compound" across different cell lines. The experimental design, the data to be collected, and the interpretation of the results would be fundamentally different for a cell line, a protein domain interaction, or a component of a protein complex.
To proceed with creating the requested guide, please clarify which of these (or another entity) "this compound" refers to. Once the subject is clearly identified, a detailed comparison guide can be developed, including relevant signaling pathways, experimental data, and protocols.
Independent Verification of PKC Modulator Efficacy: A Comparative Analysis of Bryostatin-1 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Bryostatin-1, a potent modulator of Protein Kinase C (PKC), with other relevant alternatives. The information presented is supported by published experimental data to aid in the independent verification of findings and to inform future research and development.
I. Comparative Performance in Clinical and Preclinical Models
The following tables summarize the quantitative data from clinical and preclinical studies, offering a comparative overview of the efficacy of Bryostatin-1 and other PKC modulators in different therapeutic contexts.
Table 1: Clinical Efficacy of Bryostatin-1 in Combination with Paclitaxel in Hormone-Refractory Prostate Cancer (HRPC)
| Endpoint | Result | 95% Confidence Interval |
| Prostate-Specific Antigen (PSA) Response (≥50% decrease) | 18% (3/17 patients) | 3.5% - 43% |
| Objective Response Rate (measurable soft tissue disease) | 0% (0/6 patients) | - |
| Median Time to Progression | 4.5 months | - |
Data from a Phase II trial of weekly paclitaxel (80 mg/m²) and Bryostatin-1 (25 μg/m²) in patients with metastatic HRPC. The study concluded that this regimen had limited antitumor activity in this patient population[1].
Table 2: Clinical Efficacy of Darovasertib in Combination with Crizotinib in First-Line Metastatic Uveal Melanoma
| Endpoint | Result | 95% Confidence Interval |
| Objective Response Rate (ORR) | 45% | - |
| Disease Control Rate (DCR) | 90% | - |
| Median Progression-Free Survival (PFS) | ~7 months | - |
| Median Overall Survival (OS) | Not yet reached | - |
Data from a Phase I/II trial (NCT03947385). Darovasertib is a PKC inhibitor. These results are from the cohort receiving 300 mg darovasertib twice daily with 200 mg crizotinib twice daily[2].
Table 3: Clinical Efficacy of Ingenol Mebutate Gel for Actinic Keratosis (AK)
| Treatment Group | Complete Clearance Rate | Partial Clearance Rate (≥75% reduction) |
| Ingenol Mebutate Gel (0.015% or 0.05%) | 42.2% (Face/Scalp) | 63.9% (Face/Scalp) |
| 34.1% (Trunk/Extremities) | 49.1% (Trunk/Extremities) | |
| Vehicle Gel | 3.7% (Face/Scalp) | 7.4% (Face/Scalp) |
| 4.7% (Trunk/Extremities) | 6.9% (Trunk/Extremities) |
Pooled analysis from four Phase III clinical trials at day 57. Ingenol mebutate is a PKC activator[3].
Table 4: Comparative In Vitro Potency of Bryostatin-1 and Phorbol 12-Myristate 13-Acetate (PMA) on PKC Isozymes in NIH 3T3 Fibroblasts
| PKC Isozyme | Effect | Bryostatin-1 Potency vs. PMA |
| PKCα | Translocation | Slightly more potent |
| Down-regulation | More potent | |
| PKCδ | Translocation | Markedly more potent |
| Down-regulation | Biphasic dose-response; similar to PMA at 1-10 nM | |
| PKCε | Translocation | Slightly higher potency than for PKCδ |
PMA is a well-characterized phorbol ester and a potent PKC activator. This study highlights the differential effects of Bryostatin-1 on various PKC isozymes compared to a standard activator[4][5].
II. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the action and evaluation of PKC modulators.
III. Experimental Protocols
1. In Vitro Protein Kinase C (PKC) Activity Assay using Radiolabeled ATP
This protocol provides a method for quantifying the phosphotransferase activity of PKC.
-
Principle: This assay measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a specific PKC substrate peptide. The amount of radioactivity transferred to the peptide is proportional to the PKC activity.
-
Materials:
-
Purified or immunoprecipitated PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Magnesium/ATP cocktail (75 mM MgCl₂, 500 µM ATP in ADB)
-
Lipid activator (e.g., phosphatidylserine and diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation cocktail and counter
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the substrate cocktail, inhibitor cocktail (if applicable), lipid activator, and the PKC enzyme preparation.
-
Initiation: Start the reaction by adding the Mg²⁺/ATP cocktail containing [γ-³²P]ATP. Vortex gently.
-
Incubation: Incubate the reaction mixture at 30°C for 10 minutes.
-
Termination: Stop the reaction by spotting a 25µl aliquot of the reaction mixture onto the center of a numbered P81 phosphocellulose paper.
-
Washing: Immerse the P81 paper in 0.75% phosphoric acid and wash thoroughly with multiple rinses to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.
-
Quantification: Transfer the dried P81 paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the PKC activity based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP. One unit of activity is typically defined as the amount of enzyme that catalyzes the incorporation of 1 nmol of phosphate into the substrate per minute[3][6].
-
2. Assessment of Tumor Response in Clinical Trials (RECIST 1.1)
The Response Evaluation Criteria in Solid Tumors (RECIST) is a standardized methodology for evaluating changes in tumor burden.
-
Principle: RECIST 1.1 provides a set of rules to define when tumors in cancer patients improve ("respond"), stay the same ("stable"), or worsen ("progress") during treatment, based on changes in tumor size as measured by medical imaging (CT, MRI).
-
Key Methodological Points:
-
Baseline Assessment: At the beginning of a trial, all measurable lesions are identified. Up to five "target lesions" (and a maximum of two per organ) are selected for tracking throughout the study. The sum of the longest diameters of these target lesions is calculated as the baseline sum of diameters.
-
Follow-up Assessments: At specified intervals, the longest diameter of each target lesion is measured again.
-
Response Classification:
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. The in vivo effect of bryostatin-1 on paclitaxel-induced tumor growth, mitotic entry, and blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Differential regulation of protein kinase C isozymes by bryostatin 1 and phorbol 12-myristate 13-acetate in NIH 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling "PS-C2": A Quest for a Definable Benchmarkable Entity
Despite a comprehensive search for a product or compound identified as "PS-C2" within the life sciences and drug development landscape, a specific, benchmarkable entity corresponding to this name remains elusive. The term "this compound" appears in various contexts, none of which align with the user's request for a comparative guide aimed at researchers and scientists.
Our investigation into "this compound" revealed several disparate interpretations, highlighting the ambiguity of the term. These include references to a schedule of controlled substances (Schedule II), a version of the PlayStation 2 emulator (PCSX2), a phase in flour swelling capacity (PSC2), and command and control servers in cybersecurity. The diversity of these findings underscores the absence of a recognized product or molecule named "this compound" in a relevant scientific context.
The initial hypothesis that "this compound" might refer to the C2 domain of a protein, such as Protein Kinase C (PKC) or Phospholipase C (PLC), also did not lead to a specific product amenable to benchmarking. While the C2 domain is a well-characterized protein module involved in signal transduction, "this compound" is not a standard nomenclature for a specific inhibitor, activator, or modulator of this domain.
Without a clear and specific subject to investigate, the core requirements of the user's request—to benchmark "this compound" against a known positive control, present comparative data, and detail experimental protocols—cannot be fulfilled. The identification of a positive control is entirely dependent on the nature and mechanism of action of the product .
Therefore, to proceed with the creation of a meaningful and accurate comparison guide, further clarification on the identity of "this compound" is necessary. Should "this compound" be a proprietary or internal designation for a specific compound or technology, additional details regarding its molecular nature, biological target, and mechanism of action are required to identify a suitable positive control and gather the relevant experimental data for a comprehensive benchmark.
Safety Operating Guide
Proper Disposal Procedures for Laboratory Chemicals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and maintaining environmental compliance. While the specific disposal protocol for any chemical is contingent on its unique physical, chemical, and toxicological properties, this document outlines the essential, step-by-step guidance for the safe handling and disposal of laboratory waste.
Crucially, the chemical compound "PS-C2" could not be definitively identified through available resources. The information found pertains to various commercial products or hypothetical substances rather than a specific laboratory-grade chemical. Therefore, the following procedures are general best practices. It is imperative to obtain and consult the Safety Data Sheet (SDS) for the specific chemical you are using to ensure safe and compliant disposal. The SDS is the primary source of information regarding the hazards, handling, storage, and disposal of a substance.
General Chemical Waste Disposal Protocol
The following is a generalized workflow for the disposal of chemical waste in a laboratory setting. This process is designed to prioritize safety and regulatory compliance.
-
Identification and Classification:
-
Properly identify the chemical waste. Do not mix different waste streams unless explicitly permitted by your institution's safety guidelines.
-
Consult the Safety Data Sheet (SDS) to determine the hazards associated with the chemical (e.g., flammable, corrosive, reactive, toxic).
-
Classify the waste according to federal, state, and local regulations.
-
-
Containerization and Labeling:
-
Select a container that is chemically compatible with the waste.
-
Ensure the container is in good condition and has a secure, leak-proof lid.
-
Label the container clearly and accurately with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards, and the date of accumulation.
-
-
Segregation and Storage:
-
Segregate incompatible waste streams to prevent dangerous reactions. For example, store acids and bases separately, and keep oxidizers away from flammable materials.
-
Store waste containers in a designated and well-ventilated satellite accumulation area.
-
Use secondary containment to capture any potential leaks or spills.
-
-
Waste Pickup and Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of hazardous chemical waste down the drain, in regular trash, or by evaporation.[1]
-
Experimental Protocols
Detailed experimental protocols for determining the appropriate disposal method for an unknown chemical would involve a comprehensive hazard assessment. This would include:
-
Literature Review: A thorough search of chemical databases and literature for the compound's properties and reactivity data.
-
Analytical Testing: If the identity of the chemical is unknown, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy would be employed for identification.
-
Hazard Characterization: Once identified, the chemical's properties (flammability, corrosivity, reactivity, toxicity) would be evaluated against regulatory criteria to determine if it is a hazardous waste.
Quantitative Data Summary
As "this compound" could not be identified, no specific quantitative data can be provided. A typical data table in an SDS for a known chemical would include the following:
| Property | Value |
| Physical State | e.g., Liquid, Solid, Gas |
| Color | e.g., Colorless |
| Odor | e.g., Odorless |
| pH | e.g., 7 (neutral) |
| Boiling Point | e.g., 100 °C (212 °F) |
| Flash Point | e.g., Not Applicable |
| Flammability | e.g., Not Flammable |
| Vapor Pressure | e.g., 23.8 mmHg at 25 °C |
| Density | e.g., 1 g/cm³ |
| Solubility in Water | e.g., Soluble |
| LD50 (Oral, Rat) | e.g., > 5000 mg/kg (Not Toxic) |
Note: The values in this table are for illustrative purposes only and do not represent any specific chemical.
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for laboratory chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
